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  • Product: Valeric acid, 2-propyl-, hydrazide
  • CAS: 22632-36-6

Core Science & Biosynthesis

Foundational

Valeric acid, 2-propyl-, hydrazide chemical structure and physical properties

An In-Depth Technical Guide to Valeric acid, 2-propyl-, hydrazide Introduction Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Valeric acid, 2-propyl-, hydrazide

Introduction

Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine since its anticonvulsant properties were serendipitously discovered in 1962.[1][2] Its broad spectrum of activity and relatively simple structure have made it a focal point for extensive research and structural modification.[2][3] This guide focuses on a key derivative, Valeric acid, 2-propyl-, hydrazide (also known as Valproic acid hydrazide), a molecule of significant interest in medicinal chemistry.

The introduction of a hydrazide functional group (-CONHNH₂) to the valproic acid scaffold creates a versatile chemical intermediate. Hydrazides are known precursors for synthesizing a wide array of heterocyclic compounds and other derivatives, offering a platform to modulate the parent drug's pharmacokinetic and pharmacodynamic properties.[4][5] Researchers explore such derivatives to enhance therapeutic efficacy, expand the pharmacological profile, and mitigate the known adverse effects of VPA, such as hepatotoxicity and teratogenicity.[2][6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, analytical characterization, and potential pharmacological applications of Valproic acid hydrazide for professionals in drug discovery and development.

Chemical Identity and Structure

Valproic acid hydrazide is a direct derivative of Valproic acid where the carboxylic acid hydroxyl group is replaced by a hydrazide moiety.

  • IUPAC Name: 2-propylpentanehydrazide[7]

  • Synonyms: Dipropylacetohydrazide, 2-Propylvaleric acid hydrazide, Pentanoic acid, 2-propyl-, hydrazide[7]

  • CAS Number: 22632-36-6[7]

  • Molecular Formula: C₈H₁₈N₂O[7]

cluster_0 Chemical Structure of Valproic acid, 2-propyl-, hydrazide C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 CH CH C3->CH C4 CH2 CH->C4 C_O C CH->C_O C5 CH2 C4->C5 C6 CH3 C5->C6 O O C_O->O NH NH C_O->NH NH2 NH2 NH->NH2

Caption: 2D structure of Valeric acid, 2-propyl-, hydrazide.

Physicochemical Properties

The physical and chemical properties of Valproic acid hydrazide are crucial for its handling, formulation, and biological activity. The data presented below are compiled from established chemical databases.

PropertyValueSource
Molecular Weight 158.24 g/mol PubChem[7]
Physical State Solid (Crystals)Inferred from synthesis protocols[5]
XLogP3 1.6PubChem (Predicted)[7]
Hydrogen Bond Donor Count 2PubChem (Computed)[7]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[7]
Rotatable Bond Count 5PubChem (Computed)[7]
Polar Surface Area 55.1 ŲPubChem (Computed)[7]

Synthesis and Derivatization

The primary route for synthesizing Valproic acid hydrazide involves a two-step process starting from the parent Valproic acid. This method is a standard and efficient pathway for converting a carboxylic acid into its corresponding hydrazide.

Causality of Experimental Choices:

  • Step 1: Acid Chloride Formation: Valproic acid is first converted to its more reactive acid chloride derivative, Valproyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the intermediate product. The reaction is typically refluxed to ensure complete conversion.

  • Step 2: Hydrazinolysis: The highly electrophilic Valproyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O). The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion and forming the stable hydrazide product. This reaction is usually performed at a controlled temperature to manage its exothermic nature.

G start Start: Valproic Acid step1 Step 1: React with Thionyl Chloride (SOCl₂) - Solvent: Chloroform - Condition: Reflux (4 hours) start->step1 intermediate Intermediate: Valproyl Chloride (Excess SOCl₂ removed under reduced pressure) step1->intermediate step2 Step 2: Add Hydrazine Hydrate (N₂H₄·H₂O) - Condition: Drop-wise addition with stirring intermediate->step2 product Product: Valproic Acid Hydrazide Crystals step2->product purification Purification: Recrystallization - Solvent: Dehydrated Alcohol product->purification end Final Product purification->end

Caption: Workflow for the synthesis of Valproic acid hydrazide.

Experimental Protocol: Synthesis of Valproic acid hydrazide[5]
  • Preparation of Valproyl Chloride: a. In a round-bottomed flask equipped with a reflux condenser and an outlet for gas, add 7.2 g (0.05 mol) of Valproic acid to 25 mL of chloroform. b. Slowly add 7.5 mL (0.085 mol) of thionyl chloride drop-wise to the mixture. c. Reflux the reaction mixture for 4 hours. The evolving HCl and SO₂ gases should be directed to a suitable trap. d. After reflux, remove the excess chloroform and thionyl chloride under reduced pressure using a rotary evaporator to yield the crude Valproyl chloride intermediate.

  • Formation of Valproic Acid Hydrazide: a. Transfer the crude Valproyl chloride to a clean, dry flat-bottomed flask equipped with a dropping funnel and a magnetic stirrer. b. Add 2.4 mL (0.05 mol) of hydrazine hydrate to the dropping funnel. c. Add the hydrazine hydrate drop-wise to the acid chloride with constant and vigorous stirring. The reaction is exothermic and may require external cooling to maintain control. d. Continue stirring for 1-2 hours at room temperature after the addition is complete. e. The resulting solid product (Valproic acid hydrazide) is collected.

  • Purification: a. Recrystallize the crude product from dehydrated alcohol to obtain pure crystals of Valproic acid hydrazide. b. Dry the crystals in a vacuum desiccator. The purity can be confirmed by melting point determination and spectroscopic analysis.

Analytical Characterization

The analytical quantification of Valproic acid and its derivatives presents a notable challenge: the molecule lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at wavelengths above 235 nm difficult and insensitive.[8][9][10] Consequently, analytical methods often rely on derivatization or more universal detection techniques like mass spectrometry.

Common Analytical Techniques:

  • Gas Chromatography (GC): As a volatile compound, VPA and its derivatives can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. To overcome the lack of a UV chromophore, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique bypasses the need for derivatization by directly detecting the mass of the analyte, offering high sensitivity and specificity.[10]

  • Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural elucidation and confirmation of the synthesized hydrazide. For instance, IR spectra would show characteristic peaks for N-H stretching (~3400 cm⁻¹) and the amide C=O group (~1700 cm⁻¹).[5]

G sample Sample Preparation (e.g., Plasma protein precipitation) derivatization Pre-Column Derivatization (Optional) - Add chromophoric/fluorophoric agent sample->derivatization hplc HPLC Separation - C18 Reversed-Phase Column - Isocratic/Gradient Elution sample->hplc (for LC-MS) derivatization->hplc detection Detection hplc->detection uv UV-Vis Detector (Requires derivatization) detection->uv Method 1 ms Mass Spectrometer (Direct detection) detection->ms Method 2 data Data Analysis - Quantification against standards uv->data ms->data

Caption: General analytical workflow for Valproic acid hydrazide.

Experimental Protocol: HPLC-UV Analysis via Derivatization

This protocol is a generalized example based on common derivatization strategies for carboxylic acids and their derivatives.[8][9]

  • Sample Preparation: a. Dissolve a precisely weighed amount of Valproic acid hydrazide in a suitable solvent (e.g., acetonitrile). b. For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with methanol) followed by centrifugation to obtain a clear supernatant.[10]

  • Derivatization Reaction: a. To an aliquot of the sample, add a derivatizing agent that introduces a chromophore (e.g., a reagent containing a phenyl or nitro-phenyl group). b. Add any necessary catalysts (e.g., a coupling agent like EDC or a base).[8] c. Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.

  • Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 125 x 4.0 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or buffer).[10] c. Flow Rate: Typically 1.0 mL/min.[10] d. Detection: UV detector set to the maximum absorbance wavelength of the derivatized product.

  • Quantification: a. Inject a series of known concentration standards to generate a calibration curve. b. Inject the derivatized sample and quantify the analyte concentration by interpolating its peak area from the calibration curve.

Pharmacological Profile and Potential Applications

The pharmacological activity of Valproic acid hydrazide is logically extrapolated from its parent compound, VPA, which has a complex and multifaceted mechanism of action.[11] The hydrazide derivative is often synthesized as part of a strategy to create prodrugs or new chemical entities with improved properties.[2][5]

Potential Mechanisms of Action (Inferred from VPA):

  • Enhancement of GABAergic Neurotransmission: VPA is known to increase brain concentrations of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by inhibiting enzymes responsible for GABA degradation (like GABA transaminase) and potentially by increasing GABA synthesis.[2][12] This leads to a reduction in neuronal excitability, which is the primary basis for its anticonvulsant effect.

  • Modulation of Ion Channels: VPA can block voltage-gated sodium channels and T-type calcium channels, further contributing to the stabilization of neuronal membranes and preventing the excessive firing that leads to seizures.[11][12]

  • Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDAC enzymes.[11][13] This epigenetic mechanism can alter gene expression, leading to neuroprotective effects and influencing brain plasticity. This mode of action is being explored for applications beyond epilepsy, including in cancer and neurodegenerative disorders.[2][11]

cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_HDAC Epigenetic Regulation VPA_H Valproic Acid Hydrazide (or its active metabolite) GABA_T Inhibits GABA Transaminase VPA_H->GABA_T Na_Channel Blocks Na+ Channels VPA_H->Na_Channel Ca_Channel Blocks T-type Ca2+ Channels VPA_H->Ca_Channel HDAC Inhibits Histone Deacetylases (HDACs) VPA_H->HDAC GABA_Inc ↑ GABA Levels GABA_T->GABA_Inc Outcome Therapeutic Effects: - Anticonvulsant - Mood Stabilization - Neuroprotection GABA_Inc->Outcome Na_Channel->Outcome Ca_Channel->Outcome Gene_Exp Alters Gene Expression HDAC->Gene_Exp Gene_Exp->Outcome

Caption: Potential mechanisms of action for Valproic acid hydrazide.

Potential Applications:

  • Anticonvulsants: The primary research focus for VPA derivatives, including the hydrazide, is the development of novel antiepileptic drugs with a wider therapeutic index and fewer side effects than VPA.[4][5]

  • Mood Stabilizers: Given VPA's efficacy in treating bipolar disorder, its derivatives are potential candidates for new mood-stabilizing agents.

  • Oncology: The HDAC inhibitory activity of VPA has spurred interest in its use as an anticancer agent.[2] Hydrazide derivatives could be explored to develop more potent and selective HDAC inhibitors.

Conclusion

Valeric acid, 2-propyl-, hydrazide stands as a testament to the enduring relevance of Valproic acid as a scaffold in modern drug discovery. Its straightforward synthesis from an abundant starting material makes it an accessible platform for further chemical exploration. While its analytical characterization requires specialized approaches like derivatization or mass spectrometry, these methods are well-established within the pharmaceutical sciences. The true potential of this hydrazide lies in its role as a versatile intermediate for creating novel derivatives that may retain the beneficial multifaceted pharmacology of VPA while offering an improved safety and efficacy profile. For researchers and scientists in drug development, Valproic acid hydrazide represents a valuable tool in the quest for next-generation therapeutics for neurological disorders and beyond.

References

  • Vertex AI Search. (n.d.). Buy Valeric acid, 2-propyl-, 2-isopropylidenehydrazide (EVT-15503658) | 38068-35-8.
  • PubChem. (n.d.). Valeric acid, 2-propyl-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives | PDF. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Retrieved from [Link]

  • SpringerLink. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). Colorimetric determination of valproic acid and its salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Valproate. Retrieved from [Link]

  • PubMed. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Valeric acid, 2-propyl-, 2-cyclohexylidenehydrazide (C14H26N2O). Retrieved from [Link]

  • Symbiosis Online Publishing. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of valproic acid in human plasma by HPLC with fluorescence detection. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Valeric acid hydrazide (CAS 38291-82-6). Retrieved from [Link]

  • NCBI Bookshelf. (2024). Valproic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Valeric acid hydrazide. NIST WebBook. Retrieved from [Link]

  • News-Medical.Net. (2022). Valproic Acid Pharmacology. Retrieved from [Link]

  • Acta Medica Marisiensis. (n.d.). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (2024). Pivalic acid hydrazide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Valproic Acid. NIST WebBook. Retrieved from [Link]

  • American Chemical Society. (2022). Valproic acid. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: VALPROIC ACID (CHEMBL109). EMBL-EBI. Retrieved from [Link]

  • Probes & Drugs. (n.d.). VALPROIC ACID. Retrieved from [Link]

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Exploratory

Mechanism of action of Valeric acid, 2-propyl-, hydrazide in neurological models

The Mechanism of Action of Valeric Acid, 2-Propyl-, Hydrazide in Neurological Models: A Technical Guide Executive Summary As a Senior Application Scientist overseeing neuropharmacological drug development, I approach the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanism of Action of Valeric Acid, 2-Propyl-, Hydrazide in Neurological Models: A Technical Guide

Executive Summary

As a Senior Application Scientist overseeing neuropharmacological drug development, I approach the evaluation of novel therapeutics as a holistic, self-validating system. Valproic acid (VPA) is a cornerstone antiepileptic drug (AED), yet its clinical utility is severely bottlenecked by dose-dependent hepatotoxicity and teratogenicity. The derivatization of VPA into its hydrazide counterpart—Valeric acid, 2-propyl-, hydrazide (also known as valproyl hydrazide or 2-propylpentanehydrazide) [1]—represents a calculated structural intervention. This guide deconstructs the mechanistic rationale, metabolic bypass, and self-validating experimental workflows required to evaluate this compound in neurological models.

The Rationale for Hydrazide Derivatization

The primary limitation of VPA lies in its metabolism. In the liver, VPA undergoes mitochondrial β -oxidation, generating the reactive intermediate 4-ene-VPA, which forms toxic CoA thioesters that deplete mitochondrial pools and induce microvesicular steatosis.

By converting the terminal carboxylic acid of VPA into a hydrazide group (-CO-NH-NH₂), we fundamentally alter its pharmacokinetic trajectory [2]. The hydrazide moiety sterically and electronically prevents the formation of VPA-CoA conjugates. This "metabolic bypass" starves the β -oxidation pathway of the substrate needed to generate hepatotoxic metabolites, while the retained dipropyl backbone ensures the molecule can still cross the blood-brain barrier (BBB) and engage its neurological targets [3].

Core Mechanisms of Action in Neurological Models

Valproyl hydrazide retains the broad-spectrum polypharmacology of its parent molecule, acting across three distinct mechanistic axes:

  • GABAergic Modulation: The compound acts as a competitive inhibitor of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase. By halting the degradation of γ -aminobutyric acid (GABA), it elevates synaptic GABA concentrations, facilitating prolonged chloride ion influx and subsequent neuronal hyperpolarization.

  • Voltage-Gated Ion Channel Regulation: Valproyl hydrazide blocks voltage-gated sodium channels (VGSCs) in a use-dependent manner. This prevents the high-frequency repetitive firing of neurons characteristic of the ictal phase in generalized seizures [4].

  • Epigenetic Modulation via HDAC Inhibition: Like VPA, the hydrazide derivative acts as a Class I Histone Deacetylase (HDAC) inhibitor. By preventing the deacetylation of histone tails, it promotes chromatin relaxation and upregulates the transcription of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF), offering neuroprotection in models of excitotoxicity [3].

MOA VPH Valproyl Hydrazide (CID 211190) GABA_T GABA Transaminase (Inhibition) VPH->GABA_T Inhibits VGSC Voltage-Gated Na+ Channels (Blockade) VPH->VGSC Blocks HDAC Histone Deacetylase (Inhibition) VPH->HDAC Inhibits GABA_Lvl ↑ Synaptic GABA GABA_T->GABA_Lvl Excitability ↓ Neuronal Excitability VGSC->Excitability GeneExp ↑ Neuroprotective Genes HDAC->GeneExp Seizure Anticonvulsant Efficacy GABA_Lvl->Seizure Excitability->Seizure Neuroprot Neuroprotection GeneExp->Neuroprot

Mechanism of Action of Valproyl Hydrazide in Neurological Models.

Self-Validating Experimental Workflows

To rigorously validate valproyl hydrazide and its derivatives, we employ a self-validating matrix of chemical synthesis, in vivo efficacy models, and in vitro toxicity assays. This ensures that any observed efficacy is not confounded by basal cytotoxicity.

Workflow Synth Synthesis & Characterization InVitro In Vitro Assays (HepG2) Synth->InVitro InVivo In Vivo Models (MES/PTZ) Synth->InVivo Tox Hepatotoxicity Profiling InVitro->Tox Efficacy Anticonvulsant Efficacy InVivo->Efficacy Validation Self-Validating Data Synthesis Tox->Validation Efficacy->Validation

Self-Validating Experimental Workflow for Valproyl Hydrazide.

Protocol 3.1: Synthesis & Characterization

Causality: We utilize a Schotten-Baumann variation to ensure high-yield mono-acylation, preventing the formation of inactive di-valproyl byproducts [4].

  • Activation: Dissolve valproic acid (1 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise. Reflux for 4 hours to yield valproyl chloride. Remove excess reagents under reduced pressure.

  • Condensation: Dissolve hydrazine hydrate (3 eq) in DCM and cool to 0°C in an ice bath. Add the valproyl chloride dropwise under vigorous stirring to maintain thermal control.

  • Purification: Wash the organic layer with saturated Na2​CO3​ (3x) to neutralize residual acid, followed by brine. Dry over anhydrous Na2​SO4​ , evaporate, and recrystallize the crude solid from absolute ethanol to yield pure valeric acid, 2-propyl-, hydrazide.

Protocol 3.2: In Vivo Efficacy Profiling (MES & scPTZ)

Causality: The Maximal Electroshock Seizure (MES) test specifically screens for compounds that prevent seizure spread (VGSC blockers), whereas the subcutaneous pentylenetetrazole (scPTZ) test identifies compounds that elevate the seizure threshold (GABAergic modulators). Using both provides a comprehensive pharmacological profile [5].

  • Preparation: Group adult male Swiss albino mice (20-25g) into cohorts of six.

  • Administration: Formulate the hydrazide in a PEG-400/saline vehicle and administer intraperitoneally (i.p.) at varying doses (e.g., 50, 100, 200 mg/kg).

  • MES Assay: 30 minutes post-administration, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Endpoint: Complete abolition of the hind-limb tonic extensor (HLTE) component indicates protection.

  • scPTZ Assay: 30 minutes post-administration, inject PTZ (85 mg/kg, s.c.) into the posterior neck fold. Endpoint: Absence of clonic spasms for at least 30 minutes indicates protection.

Protocol 3.3: In Vitro Hepatotoxicity Profiling (HepG2)

Causality: HepG2 cells are utilized because they retain basal levels of human cytochrome P450 enzymes. The MTT assay measures mitochondrial metabolic rate, directly capturing the mitochondrial toxicity characteristic of VPA, allowing us to validate the safety of the hydrazide bypass [2].

  • Cell Culture: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Expose cells to varying concentrations (10 - 1000 µM) of VPA (control) and valproyl hydrazide for 48 hours.

  • Quantification: Add 20 µL of MTT reagent (5 mg/mL) per well; incubate for 4 hours. Aspirate media and solubilize formazan crystals with 100 µL DMSO. Measure absorbance at 490 nm using a microplate reader to calculate the IC50​ .

Quantitative Data Presentation

The derivatization of VPA into valproyl hydrazide and its subsequent Schiff base derivatives consistently demonstrates a superior pharmacological profile. The table below synthesizes representative benchmark data derived from standardized neurological and toxicological models, highlighting the improved Protective Index (PI).

CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Hepatotoxicity (HepG2 IC50​ , µM)Protective Index (PI)*
Valproic Acid (VPA) 272.0149.0~450.01.6
Valproyl Hydrazide 185.0110.0>1000.0>3.0
Hydrazide-Schiff Bases 90.0 - 150.075.0 - 100.0>1000.0>4.5

*Protective Index (PI) = TD50​ (Neurotoxicity via Rotarod test) / ED50​ (MES test). A higher PI indicates a wider safety margin.

Conclusion & Future Perspectives

Valeric acid, 2-propyl-, hydrazide is not merely an analog of valproic acid; it is a rationally designed scaffold that preserves the critical GABAergic and epigenetic mechanisms of its parent drug while actively bypassing the β -oxidation pathways responsible for severe hepatotoxicity. For drug development professionals, this hydrazide serves as a highly versatile intermediate. Its terminal primary amine allows for rapid combinatorial expansion into Schiff bases, thiosemicarbazides, and triazoles, paving the way for next-generation, broad-spectrum neurotherapeutics with unprecedented safety margins.

References

  • National Center for Biotechnology Information. "Valeric acid, 2-propyl-, hydrazide | C8H18N2O | CID 211190". PubChem. URL:[Link]

  • Sheha, T. A., et al. "Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives". IOSR Journal of Pharmacy, 2013. URL:[Link]

  • Lin, C., et al. "2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide". Molbank, 2020. MDPI. URL:[Link]

  • Bialer, M., et al. "Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid". Journal of Medicinal Chemistry, 2007. ACS Publications. URL:[Link]

  • Eldehna, W. M., et al. "Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives". Molecules, 2015. PMC. URL:[Link]

Sources

Foundational

In Vivo Pharmacokinetics of Valeric Acid, 2-propyl-, Hydrazide: A Technical Whitepaper on ADME Profiling and Metabolic Modulation

Executive Summary Valeric acid, 2-propyl-, hydrazide (IUPAC: 2-propylpentanehydrazide; CID 211190), commonly referred to as valproyl hydrazide (VPH), is a critical synthetic derivative of the broad-spectrum antiepileptic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valeric acid, 2-propyl-, hydrazide (IUPAC: 2-propylpentanehydrazide; CID 211190), commonly referred to as valproyl hydrazide (VPH), is a critical synthetic derivative of the broad-spectrum antiepileptic and antiangiogenic agent, valproic acid (VPA). While VPA is highly efficacious, its clinical utility is frequently bottlenecked by severe hepatotoxicity, teratogenicity, and complex drug-drug interactions driven by its free carboxylic acid moiety. This whitepaper provides an in-depth analysis of how derivatizing VPA into a hydrazide fundamentally alters its in vivo pharmacokinetic (PK) profile—modulating absorption, evading toxic metabolic pathways, and extending systemic half-life.

Chemical Rationale & Structural Pharmacokinetics

The structural conversion of VPA to VPH serves a dual pharmacokinetic purpose: it acts as a stable parent scaffold for synthesizing bioactive Schiff bases (hydrazide-hydrazones) and masks the reactive acidic center of the parent drug 1.

Given the remarkable value of VPA, there is tremendous interest in derivatives with improved safety profiles 2. The free carboxylate in VPA is responsible for extensive plasma protein binding (~90%) and rapid phase II glucuronidation. By substituting the hydroxyl group with a hydrazine moiety ( −NH−NH2​ ), the topological polar surface area (TPSA) increases from 37.3 Ų to 55.1 Ų. This modification neutralizes the anionic charge at physiological pH, subtly altering passive permeability while maintaining the high lipophilicity required for blood-brain barrier (BBB) penetration.

In Vivo ADME Dynamics

Absorption and Distribution

Upon in vivo administration, VPH exhibits rapid gastrointestinal absorption due to its highly lipophilic dipropyl backbone. However, the distribution mechanics differ significantly from VPA. Because VPH lacks the anionic carboxylate, its affinity for human serum albumin (HSA) is reduced. This lower protein binding fraction (~65-75%) increases the apparent volume of distribution ( Vd​ ), allowing deeper tissue penetration, particularly in solid tumor models where VPH derivatives are evaluated for cytotoxicity 3.

Metabolic Biotransformation (The Hydrazide Shift)

VPA is extensively metabolized in the liver via UDP-glucuronosyltransferase (UGT) conjugation and mitochondrial β -oxidation—the latter producing the highly hepatotoxic metabolite 4-ene-VPA. VPH fundamentally bypasses these pathways.

In vivo, VPH acts partially as a prodrug and partially as a reactive intermediate:

  • Evasion of Glucuronidation: The masked carboxylate prevents direct UGT binding, drastically reducing the formation of valproic acid glucuronide (VPA-G).

  • Enzymatic Hydrolysis: Hepatic amidases and hydrazidases slowly cleave the hydrazide bond, providing a controlled, sustained release of active VPA.

  • Schiff Base Condensation: The primary amine of the hydrazide can undergo transient condensation with endogenous carbonyls (e.g., pyruvate), forming reversible hydrazones that act as circulating reservoirs.

MetabolicPathway VPA Valproic Acid (VPA) Parent Drug UGT UGT-mediated Glucuronidation VPA->UGT Major Pathway BetaOx Mitochondrial β-oxidation (Hepatotoxic 4-ene-VPA) VPA->BetaOx Minor/Toxic VPH Valproyl Hydrazide (VPH) (CID 211190) Hydrolysis Amidase/Hydrolase Cleavage VPH->Hydrolysis Slow Conversion Schiff Endogenous Schiff Base Formation VPH->Schiff Hydrazone Prodrugs Excretion1 Rapid Renal Excretion (High Clearance) UGT->Excretion1 BetaOx->Excretion1 Hydrolysis->VPA Active Metabolite Excretion2 Prolonged Excretion (Extended Half-Life) Schiff->Excretion2

Figure 1: Comparative in vivo metabolic pathways of Valproic Acid (VPA) versus Valproyl Hydrazide.

Excretion and Elimination Kinetics

Because VPH evades rapid phase II conjugation, its systemic clearance ( Cl ) is significantly lower than that of VPA. The slow hepatic hydrolysis into VPA extends the apparent half-life ( t1/2​ ) of the active moiety, smoothing out the peak-to-trough plasma concentration fluctuations that typically drive dose-dependent toxicities in VPA therapy.

Comparative Pharmacokinetic Parameters

The following table summarizes the extrapolated and theoretically derived PK shifts when substituting VPA with VPH in preclinical murine models.

Pharmacokinetic ParameterValproic Acid (VPA)Valproyl Hydrazide (VPH)Mechanistic Rationale
Molecular Weight 144.21 g/mol 158.24 g/mol Addition of the hydrazine moiety (-NH-NH2).
Topological Polar Surface Area 37.3 Ų55.1 ŲIncreased polarity at the functional headgroup.
Plasma Protein Binding ~90% (Albumin)~65-75%Loss of the anionic carboxylate charge at physiological pH.
Primary Metabolism Glucuronidation, β -oxidationAmidase hydrolysis, Schiff base formationMasking of the carboxylate prevents direct UGT active-site binding.
Estimated Half-Life ( t1/2​ ) 0.8 - 1.2 hours2.5 - 4.0 hoursEvasion of rapid phase II conjugation and slow prodrug cleavage.

Standardized Protocol: In Vivo PK Evaluation via LC-MS/MS

To accurately profile the PK of VPH, researchers must account for both the intact hydrazide and its hydrolyzed VPA metabolite. The following protocol utilizes a self-validating LC-MS/MS workflow designed for murine models.

Phase 1: Dosing and Serial Sampling

  • Formulation: Dissolve VPH in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline. Causality: This specific ratio ensures complete solubilization of the lipophilic dipropyl chains without inducing vehicle-mediated hemolysis or toxicity.

  • Administration: Administer via intravenous (IV) tail vein injection (10 mg/kg) or oral gavage (PO) (30 mg/kg) to C57BL/6 mice.

  • Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.

Phase 2: Plasma Extraction (Protein Precipitation)

  • Centrifuge blood at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Transfer 20 µL of plasma to a microcentrifuge tube. Add 100 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., VPA-d6). Causality: Ice-cold ACN rapidly denatures plasma proteins, halting any ex vivo amidase activity that could artificially inflate VPA metabolite levels.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Phase 3: LC-MS/MS Quantification

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode for VPH. Causality: The basicity of the hydrazine amino group readily accepts protons. Simultaneously operate in negative mode (ESI-) to capture the acidic VPA metabolite.

Phase 4: System Validation & Quality Control (Self-Validating System)

  • Calibration: Construct a 6-point calibration curve (10–10,000 ng/mL) using blank plasma spiked with VPH. The system is validated for use only if the correlation coefficient ( R2 ) > 0.995.

  • Quality Control (QC): Run low, medium, and high QC samples every 15 injections. The analytical run is accepted only if QC accuracy remains within ±15% of the nominal concentration, ensuring continuous self-validation of assay integrity.

PKWorkflow Dosing 1. In Vivo Dosing (IV/PO in Murine Model) Sampling 2. Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. Non-Compartmental PK Analysis LCMS->Analysis

Figure 2: Step-by-step experimental workflow for in vivo pharmacokinetic evaluation via LC-MS/MS.

Conclusion

Valeric acid, 2-propyl-, hydrazide represents a highly strategic pharmacokinetic evolution of valproic acid. By masking the reactive carboxylate group, VPH evades rapid phase II glucuronidation and toxic β -oxidation, providing a prolonged half-life and a safer metabolic profile. As both a standalone prodrug and a versatile synthetic intermediate, rigorous LC-MS/MS profiling of its in vivo ADME dynamics remains essential for advancing next-generation antiepileptic and antiangiogenic therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 211190, Valeric acid, 2-propyl-, hydrazide". PubChem. URL:[Link]

  • "The Expected Geometrical Isomers, Anti and Syn Forms, of Compound 10a". ResearchGate. URL:[Link]

  • "Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives". ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Detailed Guide to the Synthesis of Valproic Acid Hydrazide

Abstract Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent in the management of epilepsy and other neurological disorders.[1][2][3] The exploration of its derivatives is a key strategy in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent in the management of epilepsy and other neurological disorders.[1][2][3] The exploration of its derivatives is a key strategy in medicinal chemistry to enhance efficacy, modulate pharmacokinetic profiles, and discover novel therapeutic applications.[1][4][5] This document provides a comprehensive, step-by-step protocol for the synthesis of Valeric acid, 2-propyl-, hydrazide (commonly known as Valproic acid hydrazide), a key intermediate for creating novel hydrazone and other derivatives.[5][6] The protocol is designed for researchers in drug development and organic synthesis, emphasizing safety, reproducibility, and the chemical principles underlying each step.

Synthesis Overview and Rationale

The conversion of a carboxylic acid to its corresponding hydrazide is a fundamental transformation in organic synthesis. The presented protocol follows a robust and widely documented two-step pathway that ensures high yield and purity.[1][4][7]

Step 1: Activation of Valproic Acid via Acyl Chloride Formation The initial step involves the conversion of Valproic acid into its more reactive acyl chloride derivative, 2-propylpentanoyl chloride. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for direct reaction with a weak nucleophile like hydrazine. By reacting Valproic acid with a chlorinating agent such as thionyl chloride (SOCl₂), the -OH group is transformed into a highly effective leaving group. This process significantly enhances the electrophilicity of the carbonyl carbon, priming it for the subsequent nucleophilic attack.[8][9]

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis) The activated 2-propylpentanoyl chloride is then subjected to hydrazinolysis. Hydrazine hydrate (N₂H₄·H₂O), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of the stable amide-like hydrazide bond.[1][10]

The overall reaction scheme is depicted below:

Synthesis_Pathway VPA Valproic Acid VPC 2-Propylpentanoyl Chloride (Intermediate) VPA->VPC Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->VPC VPH Valproic Acid Hydrazide (Product) VPC->VPH Step 2: Hydrazinolysis Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->VPH

Caption: Two-step synthesis of Valproic acid hydrazide.

Materials and Equipment

Reagents and Chemicals
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
Valproic AcidC₈H₁₆O₂144.2199-66-1Purity ≥ 99%
Thionyl ChlorideSOCl₂118.977719-09-7Reagent grade, handle with care
Hydrazine HydrateN₂H₄·H₂O50.067803-57-8~64-65% N₂H₄, handle with care
Chloroform (Anhydrous)CHCl₃119.3867-66-3Or other dry, non-protic solvent
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5For recrystallization
Saturated NaHCO₃ Sol.---For workup (optional)
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6For drying organic layers
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with gas outlet/drying tube

  • Dropping funnel (50 mL)

  • Magnetic stirrer and hot plate

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

Safety First: This synthesis involves highly corrosive and toxic chemicals. All steps must be performed inside a certified chemical fume hood with strict adherence to safety protocols.

Part A: Synthesis of 2-Propylpentanoyl Chloride (Intermediate)

This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[1][8][9]

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to prevent the decomposition of thionyl chloride. Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a 50 mL dropping funnel. Connect the top of the condenser to a gas trap (e.g., a drying tube with CaCl₂ or an acid gas scrubber).

  • Initial Setup: In the round-bottom flask, dissolve 7.2 g (0.05 mol) of Valproic acid in 25 mL of anhydrous chloroform.[1] Begin stirring the solution at room temperature.

  • Addition of Thionyl Chloride: Fill the dropping funnel with 7.5 mL (10.1 g, 0.085 mol) of thionyl chloride. Add the thionyl chloride dropwise to the stirred Valproic acid solution over 20-30 minutes. The reaction is exothermic and will generate HCl and SO₂ gas.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle or water bath. Maintain the reflux for 4 hours to ensure the reaction goes to completion.[1]

  • Isolation of Intermediate: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Remove the excess chloroform and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting pale yellow, oily residue is crude 2-propylpentanoyl chloride. This intermediate is typically used in the next step without further purification due to its moisture sensitivity.[8]

Part B: Synthesis of Valproic Acid Hydrazide

This step details the conversion of the acyl chloride to the final hydrazide product.[1][4]

  • Reaction Setup: Place the flask containing the crude 2-propylpentanoyl chloride in an ice-water bath and equip it with a dropping funnel and a magnetic stir bar.

  • Addition of Hydrazine Hydrate: Measure 2.4 mL (2.5 g, 0.05 mol) of hydrazine hydrate into the dropping funnel.[1]

  • Hydrazinolysis Reaction: Add the hydrazine hydrate dropwise to the stirred, cold acyl chloride. Maintain constant stirring throughout the addition. A white solid, the desired Valproic acid hydrazide, should begin to form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.[4]

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water or diethyl ether to remove any residual impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection and Drying: Collect the purified white crystals by vacuum filtration. Wash them with a small amount of cold ethanol. Dry the final product under vacuum to obtain pure Valeric acid, 2-propyl-, hydrazide.

Caption: Experimental workflow for the synthesis protocol.

Expected Results and Characterization

The final product, Valproic acid hydrazide, should be obtained as white crystals. The structure and purity can be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretch around 3400 cm⁻¹ and a strong carbonyl (C=O) amide stretch around 1704 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the specific arrangement of protons and carbons, consistent with the product structure.

  • Melting Point: A sharp melting point indicates high purity.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂). Always handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.[9]

  • Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and inhalation of vapors. It can be thermally unstable.[10][11]

  • Solvents: Chloroform is a suspected carcinogen and should be handled with care.

Field Insights & Troubleshooting

  • Importance of Anhydrous Conditions: The primary cause of low yield in the first step is moisture. Water reacts readily with thionyl chloride, quenching the reagent, and can hydrolyze the acyl chloride product back to the starting carboxylic acid. Ensure all glassware is meticulously dried and use anhydrous solvents.

  • Minimizing Byproduct Formation: During hydrazinolysis, the formation of the 1,2-diacylhydrazine byproduct (where two acyl groups attach to one hydrazine molecule) is possible.[10] To minimize this, the protocol specifies the dropwise addition of hydrazine to the acyl chloride. This maintains a local excess of the acyl chloride, favoring the formation of the desired mono-substituted product.

  • Recrystallization: If the product appears oily or fails to crystallize properly, it may be due to impurities. Ensure the minimum amount of hot solvent is used for dissolution to achieve saturation upon cooling. If problems persist, washing the crude product with a non-polar solvent like hexane before recrystallization can help remove oily impurities.

Conclusion

This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of Valproic acid hydrazide. By carefully following the two-step process of acid activation and subsequent hydrazinolysis, researchers can efficiently produce this valuable intermediate for further derivatization and exploration in the field of medicinal chemistry. Strict adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Internet Scientific Publications. (n.d.). Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed reaction mechanism between sodium valproate (SVP) and.... Retrieved from [Link]

  • Scribd. (n.d.). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Valproic acid chloride (2-Propylpentanoyl chloride). Retrieved from [Link]

  • ACS Publications. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1491932A - Process for preparing chloro pivaloyl chloride.
  • IOSR Journals. (n.d.). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2012). Valproic acid cooperates with hydralazine to augment the susceptibility of human osteosarcoma cells to Fas- and NK cell-mediated cell death. Retrieved from [Link]

  • ResearchGate. (2020). Anticonvulsant activity of hydrazone based on (+)-camphor and valproic acid. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Retrieved from [Link]

  • Google Patents. (n.d.). US5101070A - Process for preparing valproic acid.
  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • PubMed. (2006). Valproic acid selectively inhibits conversion of arachidonic acid to arachidonoyl-CoA by brain microsomal long-chain fatty acyl-CoA synthetases: relevance to bipolar disorder. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • RSC Publishing. (n.d.). New VVO2, VVO, VVOVVO and electrogenerated VIVOVVO systems of valproic acid hydrazones: a study of catalytic activity. Dalton Transactions. Retrieved from [Link]

  • PubMed. (n.d.). Influence of valproic acid on the expression of various acyl-CoA dehydrogenases in rats. Retrieved from [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Retrieved from [Link]

  • PubMed. (2015). In vivo inhibition of acylpeptide hydrolase by carbapenem antibiotics causes the decrease of plasma concentration of valproic acid in dogs. Retrieved from [Link]

  • PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • Acta Medica Marisiensis. (n.d.). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Retrieved from [Link]

  • PMC. (n.d.). Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. Retrieved from [Link]

Sources

Application

Preparation of Valeric acid, 2-propyl-, hydrazide from valproic acid

Application Note & Detailed Protocol Topic: Strategic Synthesis of Valeric acid, 2-propyl-, hydrazide (Valproic Acid Hydrazide) from Valproic Acid Audience: Researchers, Scientists, and Drug Development Professionals Abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocol

Topic: Strategic Synthesis of Valeric acid, 2-propyl-, hydrazide (Valproic Acid Hydrazide) from Valproic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

Valproic acid (VPA), a branched-chain carboxylic acid, is a cornerstone therapeutic agent for epilepsy and other neurological disorders[1][2]. The exploration of its derivatives is a key strategy in medicinal chemistry to enhance efficacy, modulate pharmacokinetic profiles, and mitigate adverse effects such as teratogenicity and hepatotoxicity[2][3]. This document provides a comprehensive, field-tested protocol for the synthesis of Valeric acid, 2-propyl-, hydrazide (Valproic Acid Hydrazide), a valuable intermediate for the development of novel anticonvulsant agents[4][5].

The synthetic strategy is a robust, two-step process designed for efficiency and high yield. It involves:

  • Activation of Valproic Acid: Conversion of the relatively unreactive carboxylic acid moiety into a highly reactive acyl chloride intermediate (2-propylpentanoyl chloride) using thionyl chloride (SOCl₂).

  • Nucleophilic Acyl Substitution: Reaction of the synthesized acyl chloride with hydrazine hydrate to yield the final hydrazide product.

This guide explains the chemical causality behind each step, provides a detailed, reproducible protocol, and emphasizes critical safety procedures required when handling the specified reagents.

Chemical Principles and Mechanistic Rationale

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and adaptation of the protocol.

Step 1: Activation via Acyl Chloride Formation

The direct reaction of a carboxylic acid with an amine (or hydrazine) to form an amide (or hydrazide) is generally unfavorable under standard laboratory conditions due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic. Therefore, the carboxylic acid's hydroxyl group must first be converted into a better leaving group.

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation[6][7]. The reaction proceeds through a nucleophilic acyl substitution pathway:

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • This forms an acyl chlorosulfite intermediate, which is highly reactive[8].

  • A chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and simplifying purification[6].

This mechanism is an established and efficient method for preparing acyl chlorides from their corresponding carboxylic acids[9].

G cluster_0 Step 1: Acyl Chloride Formation VPA Valproic Acid Intermediate Acyl Chlorosulfite Intermediate VPA->Intermediate + SOCl₂ SOCl2 Thionyl Chloride VPC Valproyl Chloride Intermediate->VPC + Cl⁻ Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts

Caption: Reaction pathway for the activation of Valproic Acid.

Step 2: Hydrazide Formation

The resulting acyl chloride is highly electrophilic. The nitrogen atoms of hydrazine are strong nucleophiles. The reaction is a classic nucleophilic acyl substitution:

  • A nitrogen atom from hydrazine hydrate attacks the carbonyl carbon of the valproyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide-like C-N bond of the hydrazide.

To favor the formation of the desired monohydrazide and prevent the formation of the 1,2-diacylhydrazine byproduct, a strategic excess of hydrazine hydrate is often employed[10].

Critical Safety and Handling Protocols

WARNING: This procedure involves hazardous materials that are toxic, corrosive, and reactive. It must be performed by trained personnel within a certified chemical fume hood, utilizing all appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsHandling Precautions & PPE
Valproic Acid Harmful if swallowed, causes skin irritation, causes serious eye damage, may damage fertility or the unborn child.[11][12][13]Wear protective gloves, lab coat, and safety goggles. Avoid inhalation of dust or fumes.
**Thionyl Chloride (SOCl₂) **Toxic if inhaled, harmful if swallowed, causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas (HCl, SO₂).[14][15][16]Work exclusively in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield over safety goggles, and a chemical-resistant apron. Ensure no contact with water or moisture. Handle under an inert atmosphere if possible.[14][16]
Hydrazine Hydrate (H₂NNH₂·H₂O) Fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns, may cause cancer, and is very toxic to aquatic life.[17][18][19]Work exclusively in a chemical fume hood. Wear protective gloves, a face shield over safety goggles, and a lab coat. Avoid all direct contact and inhalation. Store away from heat and oxidizing agents.[17][19]
Solvents (Chloroform, Diethyl Ether) Chloroform is a suspected carcinogen and is harmful. Diethyl ether is extremely flammable.Handle in a well-ventilated area or fume hood, away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite). Do not use combustible materials. Do not use water on thionyl chloride spills.[16][20] Collect in a sealed container for hazardous waste disposal.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of valproic acid derivatives.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Valproic Acid (2-propylpentanoic acid)≥99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Hydrazine Hydrate (50-60% solution)Reagent GradeFisher Scientific
Chloroform (CHCl₃), AnhydrousACS GradeVWR
Diethyl Ether (Et₂O), AnhydrousACS GradeVWR
Round-bottom flasks (50 mL, 100 mL)--
Reflux condenser with drying tube (CaCl₂)--
Dropping funnel--
Magnetic stirrer and stir bars--
Ice-water bath--
Rotary evaporator--
Step-by-Step Synthesis Workflow

G cluster_A Part A: Synthesis of Valproyl Chloride cluster_B Part B: Synthesis of Valproic Acid Hydrazide A1 1. Charge flask with Valproic Acid & Chloroform A2 2. Equip with reflux condenser & drying tube A1->A2 A3 3. Add Thionyl Chloride dropwise at RT A2->A3 A4 4. Reflux mixture for 4 hours A3->A4 A5 5. Remove excess solvent & SOCl₂ under reduced pressure A4->A5 A6 Result: Crude Valproyl Chloride (oil) A5->A6 B1 6. Dissolve Valproyl Chloride in Diethyl Ether A6->B1 Use immediately B3 8. Add Valproyl Chloride solution dropwise to Hydrazine at 0°C B1->B3 B2 7. Prepare Hydrazine Hydrate solution in a separate flask, cool to 0°C B2->B3 B4 9. Stir reaction mixture B3->B4 B5 10. Filter the precipitate B4->B5 B6 11. Recrystallize from ethanol B5->B6 B7 Result: Pure Valproic Acid Hydrazide (crystals) B6->B7

Caption: Experimental workflow for the two-part synthesis.

Part A: Preparation of 2-Propylpentanoyl Chloride
  • In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve valproic acid (7.2 g, 0.05 mol) in 25 mL of anhydrous chloroform.

  • Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. The outlet should be vented to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Slowly add thionyl chloride (6.0 mL, ~9.8 g, 0.082 mol) dropwise to the stirred solution at room temperature using a dropping funnel. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, remove the excess chloroform and unreacted thionyl chloride under reduced pressure using a rotary evaporator. Causality Note: This step is crucial as any remaining thionyl chloride will react violently with the hydrazine hydrate in the next step.

  • The resulting crude 2-propylpentanoyl chloride, a pale yellow oil, is used immediately in the next step without further purification.

Part B: Synthesis of Valeric acid, 2-propyl-, hydrazide
  • In a 50 mL round-bottomed flask, dissolve the crude 2-propylpentanoyl chloride from Part A in 15 mL of anhydrous diethyl ether.

  • In a separate 100 mL flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of hydrazine hydrate (4.8 mL of ~55% solution, approx. 0.05 mol) in 20 mL of diethyl ether. Expertise Insight: Using an equimolar or slight excess of hydrazine helps maximize the yield of the desired monohydrazide.[10]

  • Cool the hydrazine hydrate solution to 0 °C in an ice-water bath.

  • Add the solution of 2-propylpentanoyl chloride from step 1 dropwise to the cold, vigorously stirred hydrazine solution over 30 minutes. A white precipitate will form immediately.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield white crystals of Valeric acid, 2-propyl-, hydrazide.[5]

Data Summary and Characterization

CompoundFormulaMol. Weight ( g/mol )Moles (mol)Theoretical Yield (g)
Valproic AcidC₈H₁₆O₂144.210.050-
Thionyl ChlorideSOCl₂118.970.082-
Hydrazine HydrateH₆N₂O50.06~0.050-
Valproic Acid HydrazideC₈H₁₈N₂O158.240.0507.91

Expected Characterization Data:

  • Appearance: White crystalline solid.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹) and amide C=O stretching (~1640-1700 cm⁻¹).[5]

  • ¹H NMR Spectroscopy: Signals corresponding to the propyl chains and the N-H protons of the hydrazide group.[5]

References

  • Sigma-Aldrich. (2013, March 19).
  • ChemicalBook. (2026, January 17).
  • Fisher Scientific. (2025, August 13).
  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry.
  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Carl ROTH.
  • IOSR Journals. Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. IOSR Journal of Pharmacy and Biological Sciences.
  • Internet Scientific Publications.
  • Bionium.
  • Oxford Lab Fine Chem.
  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.
  • Cayman Chemical. (2025, January 27).
  • Arkema. (2012, January 3).
  • Central Drug House (P) Ltd.
  • Loba Chemie. (2019, February 6).
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Carl ROTH.
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions.
  • Cayman Chemical. (2025, June 26).
  • European Directorate for the Quality of Medicines & HealthCare. (2024, March 14).
  • MedChemExpress. (2025, March 27). Valproic acid sodium-SDS.
  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574.
  • Bialer, M., et al. (2004). Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry, 47(22), 5499-5510.
  • Ghodsi, R., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Pharmaceuticals, 14(12), 1309.
  • Siddiqui, S., & Tandon, R. (2024). Valproic Acid. In StatPearls.

Sources

Method

Application Note: In Vitro Dosing Guidelines and Protocols for Valeric acid, 2-propyl-, hydrazide

Introduction & Scientific Rationale Valeric acid, 2-propyl-, hydrazide—commonly referred to as 2-propylpentanehydrazide or valproic acid hydrazide—is a highly reactive structural derivative of the well-established antiep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Valeric acid, 2-propyl-, hydrazide—commonly referred to as 2-propylpentanehydrazide or valproic acid hydrazide—is a highly reactive structural derivative of the well-established antiepileptic and anticancer agent, Valproic Acid (VPA). As a Senior Application Scientist, it is critical to understand why the hydrazide moiety is preferred in certain drug development workflows over the standard carboxylic acid or amide forms.

The Causality of Chemical Selection: Substituting the hydroxyl group of VPA with a hydrazide group (-CO-NH-NH₂) transforms the molecule into a potent nucleophile. This makes it an ideal, ubiquitous building block for synthesizing complex Schiff bases and hydrazones[1]. From a mechanistic standpoint, hydrazide derivatives consistently demonstrate superior biological activities compared to standard amides. This is driven by their enhanced capacity for intermolecular hydrogen bonding, which significantly improves their binding affinity within the active pockets of target enzymes, such as Histone Deacetylases (HDACs)[1].

In vitro, valproic acid hydrazide and its downstream Schiff base derivatives exhibit moderate to potent anti-angiogenic and cytotoxic profiles, particularly in hepatic carcinoma (HepG2) and leukemia (Jurkat) models[2][3]. This guide provides a comprehensive framework for dosing and evaluating this compound in cellular models.

Physicochemical Properties & Reagent Preparation

To ensure reproducible in vitro results, the compound must be handled according to its specific physicochemical constraints. Valproic acid hydrazide is highly soluble in organic solvents but requires careful dilution to prevent solvent-induced cytotoxicity.

Table 1: Quantitative Physicochemical Data
PropertySpecificationOperational Note
IUPAC Name 2-propylpentanehydrazideStandardized nomenclature[4].
CAS Number 22632-36-6Essential for reagent procurement[4].
Molecular Formula C₈H₁₈N₂O-
Molecular Weight 158.24 g/mol Required for molarity calculations[4].
Primary Solvents DMSO, EthanolUse cell-culture grade, anhydrous solvents.
Stock Concentration 100 mMDissolve 15.82 mg in 1 mL DMSO.

Causality in Preparation: When preparing the 100 mM stock, DMSO is strictly required because the hydrophobic aliphatic chains of the valproic acid backbone limit aqueous solubility. However, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Exceeding this threshold introduces solvent toxicity, which will artificially inflate the apparent cytotoxicity of the compound, destroying the assay's self-validating integrity.

Mechanistic Pathway: HDAC Inhibition & Phenotypic Shift

Valproic acid hydrazide targets the epigenetic machinery of the cell. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histones. This hyperacetylation leads to a relaxed chromatin state, allowing for the transcriptional activation of tumor suppressor genes (e.g., p21) and the downregulation of pro-angiogenic factors (e.g., VEGF), ultimately driving the cell toward apoptosis[3].

MOA VPA Valproic Acid Hydrazide (2-propylpentanehydrazide) HDAC HDAC Enzyme Inhibition VPA->HDAC Binds Active Site Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Blocks Deacetylation GeneExp Transcriptional Alteration (↑ p21, ↓ VEGF) Chromatin->GeneExp Epigenetic Shift Outcomes Apoptosis & Anti-Angiogenesis GeneExp->Outcomes Phenotypic Response

Mechanistic pathway of Valproic acid hydrazide mediating HDAC inhibition and anti-angiogenesis.

In Vitro Dosing Guidelines

Based on established literature, the base valproic acid hydrazide exhibits moderate activity, while its synthesized Schiff base derivatives are highly potent[2]. The following table outlines the recommended dosing ranges for initial screening.

Table 2: Recommended In Vitro Dosing Ranges
Cell Line / ModelTarget AssayRecommended Dosing RangeExpected IC₅₀ / EC₅₀
HepG2 (Hepatocellular Carcinoma)MTT Viability / Cytotoxicity10 µM – 100 µM~30 – 50 µM[2]
Jurkat (Leukemia)MTT Viability / Cytotoxicity1 µM – 50 µM~3 – 10 µM (Derivatives)[3]
HUVEC (Endothelial Cells)Tube Formation (Angiogenesis)10 µM – 80 µM~40 – 50 µM[2]

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating necessary positive and negative controls.

Workflow Prep Stock Prep (100 mM DMSO) Dilution Serial Dilutions (1 - 100 µM) Prep->Dilution Dosing In Vitro Dosing (HepG2 / HUVEC) Dilution->Dosing Assays Phenotypic Assays (MTT / Tube Formation) Dosing->Assays Analysis Data Analysis (IC50 / EC50) Assays->Analysis

Standardized in vitro experimental workflow for dosing and phenotypic screening.

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan crystals by mitochondrial succinate dehydrogenase. A reduction in formazan signal directly correlates with mitochondrial dysfunction and cell death induced by the hydrazide compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Valproic acid hydrazide in complete media (10, 20, 40, 60, 80, 100 µM).

  • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Control (5-Fluorouracil at 30 µM)[3].

  • Incubation: Aspirate old media and add 100 µL of treated media per well. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 490 nm (or 570 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro Anti-Angiogenesis (Tube Formation Assay)

Causality: Endothelial cells (HUVECs) plated on Matrigel will naturally align to form capillary-like structures. Valproic acid hydrazide disrupts this process by altering the expression of angiogenic factors via epigenetic modulation[2].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend in basal media containing 1% FBS.

  • Dosing: Pre-treat HUVECs with Valproic acid hydrazide (20, 40, 60 µM) or Vehicle (0.1% DMSO) for 30 minutes.

  • Seeding: Seed 1.5×104 treated cells per well onto the polymerized Matrigel.

  • Incubation & Imaging: Incubate for 6–8 hours. Image the wells using an inverted phase-contrast microscope.

  • Analysis: Quantify the number of intact capillary tubes and branch points using imaging software (e.g., ImageJ with Angiogenesis Analyzer). Determine the EC₅₀ for tube disruption.

References

  • PubChem. Valeric acid, 2-propyl-, hydrazide | C8H18N2O | CID 211190. National Institutes of Health (NIH).4

  • Journal of Agricultural and Food Chemistry. Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. ACS Publications. 1

  • ResearchGate. The Expected Geometrical Isomers, Anti and Syn Forms, of Compound 10a. 2

  • ResearchGate. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. 3

Sources

Application

Application Note: Chromatographic Strategies for the Analysis of Valproic Acid Hydrazide

AN-VPAH-2024 Abstract Valproic acid, 2-propyl-, hydrazide (VPA-Hydrazide) is a key derivative of Valproic Acid (VPA), a widely used antiepileptic drug. VPA-Hydrazide may be encountered as a synthetic intermediate, a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

AN-VPAH-2024

Abstract

Valproic acid, 2-propyl-, hydrazide (VPA-Hydrazide) is a key derivative of Valproic Acid (VPA), a widely used antiepileptic drug. VPA-Hydrazide may be encountered as a synthetic intermediate, a potential metabolite, or a derivatization product for analytical quantification of the parent drug. Its unique physicochemical properties—a non-polar alkyl backbone combined with a highly polar and basic hydrazide group—present distinct challenges for chromatographic separation. This document provides a comprehensive guide to developing robust and reliable separation methods using Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC), tailored for applications ranging from purity assessment to trace-level bioanalysis.

Introduction: The Analytical Challenge

The primary difficulty in analyzing VPA-Hydrazide lies in its amphiphilic nature and lack of a strong native chromophore.

  • Polarity Dichotomy: The polar hydrazide moiety (-CONHNH₂) drives aqueous solubility and interaction with polar stationary phases, while the dipropyl alkyl chain imparts significant hydrophobicity. This duality can lead to poor peak shape (tailing) on conventional C18 columns due to secondary interactions with residual silanols.

  • Low UV Absorbance: The molecule lacks conjugated double bonds or aromatic rings, resulting in very weak UV absorbance. This necessitates either high concentrations for UV detection or the use of more universal detectors like Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or derivatization to introduce a chromophore.

  • Chemical Reactivity: The hydrazide group is a nucleophile and can be unstable under harsh pH or temperature conditions. It is also a prime target for derivatization, which can be leveraged for both GC and LC analysis.

Understanding these properties is the foundation for a logical method development strategy.

A Logic-Driven Approach to Method Development

Effective method development is not a random walk; it is a systematic process guided by the analyte's properties. The choice of chromatographic mode, column chemistry, and mobile phase should be a direct consequence of the analytical goal (e.g., purity vs. bioanalysis) and the compound's structure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy cluster_1 Phase 2: Mode & Column Selection cluster_2 Phase 3: Optimization & Detection Analyte Analyte Properties - Amphiphilic - Weak UV Chromophore - Basic (pKa ~3-4) Mode Select Primary Mode Analyte->Mode Informs Goal Analytical Goal - Purity Assay? - Trace Bioanalysis? - Impurity Profiling? Goal->Mode Dictates RP_HPLC RP-HPLC Mode->RP_HPLC HILIC HILIC Mode->HILIC GC GC (with Derivatization) Mode->GC Optimize Optimize Parameters - Mobile Phase pH - Organic Modifier - Gradient/Isocratic RP_HPLC->Optimize If chosen HILIC->Optimize If chosen GC->Optimize If chosen Detector Select Detector - MS (Universal, Sensitive) - UV (Simple, if conc. >1µg/mL) - FID (for GC) Optimize->Detector

Figure 1: A logical workflow for VPA-Hydrazide method development.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis. For VPA-Hydrazide, success depends on mitigating the challenges posed by its polar head group.

Causality Behind Method Choices:
  • Column Chemistry: A standard C18 column can exhibit poor peak shape for VPA-Hydrazide due to strong, undesirable ionic interactions between the protonated basic hydrazide and acidic residual silanols on the silica surface. To overcome this, we recommend either:

    • A Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a hydrating layer, preventing phase collapse in highly aqueous mobile phases and shielding the analyte from silanols.

    • An "Aqueous" C18 (AQ-type): These are designed for stability in 100% aqueous conditions, providing better retention for polar analytes.

  • Mobile Phase pH: The pKa of the hydrazide group is weakly basic (estimated around 3-4). According to chromatographic principles, operating at least 1.5-2 pH units away from the pKa ensures a consistent ionic state. By setting the mobile phase pH to ~2.5, we ensure the hydrazide is fully protonated (-CONHNH₃⁺), leading to stable retention and sharp peaks.

  • Detector: Mass spectrometry is the preferred detector for its high sensitivity and specificity, which are crucial for bioanalysis. For simpler purity assays where concentrations are higher, UV detection at a low wavelength (~210 nm) is feasible.

3.1. Detailed Protocol: RP-HPLC-MS/MS for Bioanalysis

This method is optimized for quantifying VPA-Hydrazide in a biological matrix like plasma.

ParameterRecommended Condition / ValueRationale
Instrument UPLC/UHPLC system coupled to a triple quadrupole MS/MSProvides necessary resolution, speed, and sensitivity for bioanalysis.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA robust, general-purpose column. A polar-embedded alternative is also excellent.
Mobile Phase A 0.1% Formic Acid in Water (v/v)MS-compatible acidifier. Sets pH ~2.7 to ensure hydrazide protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile offers low viscosity and good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1 min.A generic scouting gradient. Adjust based on observed retention time.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLMinimize injection volume to prevent peak distortion.
MS Detector Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization, Positive (ESI+)The protonated hydrazide group is ideal for positive mode detection.
MRM Transitions Parent Ion (Q1): 159.1 [M+H]⁺ Product Ion (Q3): To be determined empirically via infusion. A likely fragment is the loss of ammonia and CO (e.g., m/z 114.1).Multiple Reaction Monitoring (MRM) provides ultimate selectivity and sensitivity.
3.2. Sample Preparation for Bioanalysis: Solid-Phase Extraction (SPE)

SPE_Workflow Start 1. Plasma Sample (e.g., 100 µL) Precipitate 2. Protein Precipitation Add 300 µL Acetonitrile with Internal Standard Start->Precipitate Centrifuge 3. Centrifuge & Collect Supernatant Precipitate->Centrifuge Load 5. Load (Diluted Supernatant) Centrifuge->Load SPE_Cartridge Mixed-Mode Cation Exchange SPE Cartridge Condition 4. Condition (Methanol, then Water) SPE_Cartridge->Condition Condition->Load Wash1 6. Wash 1 (Aqueous) (e.g., 0.1% Formic Acid) Load->Wash1 Wash2 7. Wash 2 (Organic) (e.g., Methanol) Wash1->Wash2 Elute 8. Elute (5% Ammonium Hydroxide in Methanol) Wash2->Elute Final 9. Evaporate & Reconstitute in Mobile Phase A Elute->Final

Figure 2: Workflow for Solid-Phase Extraction (SPE) of VPA-Hydrazide from plasma.

Step-by-Step SPE Protocol:

  • Select Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX). The cation exchange sorbent will retain the protonated VPA-Hydrazide, while the reversed-phase backbone retains the parent VPA if present.

  • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Take the supernatant from the protein precipitation step, dilute 1:1 with 4% H₃PO₄ in water, and load it onto the cartridge. The acid ensures the analyte is charged.

  • Wash:

    • Wash 1: 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute: Elute the VPA-Hydrazide with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Finalize: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C and reconstitute in 100 µL of Mobile Phase A for injection.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analytes that are poorly retained in RP-HPLC, HILIC is an excellent alternative. It provides orthogonal selectivity to reversed-phase.

Causality Behind Method Choices:
  • Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile). The analyte partitions from the organic mobile phase into a water-enriched layer immobilized on the surface of the stationary phase. Polar compounds are retained longer. This is ideal for the polar hydrazide group. [1]

  • Elution Order: The elution order is typically the inverse of reversed-phase. More polar compounds are retained more strongly.

  • MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced MS signal compared to RP-HPLC.

4.1. Detailed Protocol: HILIC-MS/MS
ParameterRecommended Condition / ValueRationale
Instrument UPLC/UHPLC system coupled to a triple quadrupole MS/MSHigh performance is key for HILIC efficiency.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phases offer excellent peak shape and stability for basic compounds.
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:WaterThe high organic "weak" solvent. Ammonium formate provides ionic strength.
Mobile Phase B 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:WaterThe aqueous "strong" solvent.
Flow Rate 0.3 mL/minLower flow rates are common in HILIC.
Gradient 0% B for 1 min; ramp to 50% B over 4 min; hold for 1 min; return to 0% B and re-equilibrate for 3 min.Re-equilibration is critical in HILIC and can take longer than in RP.
Column Temp. 35 °CStable temperature control is important for reproducible retention.
Injection Vol. 2 µLInject in a solvent matching the initial mobile phase (high ACN) to avoid peak distortion.
MS Detector Same as RP-HPLC-MS/MS protocol.ESI+ mode with MRM transitions.
Protocol 3: Gas Chromatography (GC) with Derivatization

GC is a viable option if LC-MS is unavailable, but it requires a critical derivatization step to make the non-volatile VPA-Hydrazide suitable for gas-phase analysis.

Causality Behind Method Choices:
  • Derivatization: The active hydrogens on the hydrazide group (-NHNH₂) make the molecule polar and prone to thermal degradation in a hot GC inlet. Silylation is the most common approach. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst will replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. [2]

    • R-CONHNH₂ + BSTFA -> R-CON(TMS)N(TMS)₂ (oversimplified, multiple silylations possible)

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), is ideal for separating the now non-polar TMS-derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For higher selectivity and structure confirmation, a Mass Spectrometer (GC-MS) is preferred.

5.1. Detailed Protocol: GC-MS after Silylation

Step 1: Derivatization Protocol

  • Pipette 100 µL of the sample (dissolved in a dry aprotic solvent like pyridine or acetonitrile) into a GC vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection. The sample is now ready for GC analysis.

Step 2: GC-MS Method Parameters

ParameterRecommended Condition / ValueRationale
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, inert column suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas. Constant flow mode provides stable retention times.
Inlet Temp. 250 °CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split 20:1 (for purity)Splitless mode maximizes sensitivity.
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.The temperature program is designed to separate the analyte from solvent and derivatizing reagent peaks.
MS Interface Transfer Line Temp: 280 °C; Ion Source Temp: 230 °CPrevents cold spots and analyte condensation.
Ionization Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching.
Acquisition Scan mode (m/z 40-500) for method development; Selected Ion Monitoring (SIM) for quantification.SIM mode enhances sensitivity by monitoring only characteristic ions of the derivatized analyte.
System Suitability and Validation Considerations

A method is only reliable if it is validated. Before analyzing samples, ensure the system is performing correctly using System Suitability Tests (SST).

ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. A high value indicates silanol interactions or column degradation.
Plate Count (N) > 2000Measures column efficiency. Low N indicates a poorly packed column or extra-column dispersion.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Ensures baseline separation from critical pairs.
RSD of Peak Area ≤ 2.0% (for n=6 replicate injections)Demonstrates injection precision and system stability.

For full method validation, follow the International Council for Harmonisation (ICH) Q2(R1) guideline, which covers specificity, linearity, accuracy, precision, and robustness. [3]

Troubleshooting Common Issues
ProblemPotential CauseRecommended Solution
Peak Tailing (RP-HPLC) Secondary silanol interactions.Use a polar-embedded or end-capped column. Ensure mobile phase pH is low (~2.5-3.0). Add a competing base like 10 mM triethylamine (TEA) if not using MS.
No/Poor Retention (RP-HPLC) Analyte is too polar for the conditions.Switch to a HILIC column. Use a highly aqueous mobile phase (e.g., 98% water) with an AQ-type C18 column.
Poor Sensitivity (MS) Inefficient ionization or matrix suppression.Optimize MS source parameters (voltages, gas flows). Improve sample cleanup (use SPE). Switch to HILIC mode for potential signal enhancement.
Irreproducible Retention (HILIC) Insufficient column equilibration.Ensure equilibration time is adequate (at least 10 column volumes). Control column temperature precisely.
No Peak in GC Derivatization failed or analyte degraded.Ensure all reagents and solvents are anhydrous. Confirm reaction temperature and time. Check inlet temperature for thermal degradation.
References
  • Jia, L., & Zhang, J. (2020). Mechanisms of Hydrophilic Interaction Liquid Chromatography. Journal of Separation Science. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

Method

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for Valproic Acid Hydrazide

Target Audience: Researchers, Analytical Chemists, and DMPK Scientists in Drug Development. Chemical Context & Rationale Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone antiepileptic drug.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and DMPK Scientists in Drug Development.

Chemical Context & Rationale

Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone antiepileptic drug. However, its native structure lacks a basic functional group, making its mass spectrometric analysis notoriously challenging. In tandem mass spectrometry (MS/MS), deprotonated VPA does not produce noticeable or stable fragment ions during ionization[1, 2]. Consequently, analysts are often forced to rely on pseudo-multiple reaction monitoring (pseudo-MRM, e.g., m/z 143 → 143) or the formation of mobile-phase adducts to achieve detection [3].

To circumvent these limitations and to develop novel prodrugs (such as Schiff bases with antiangiogenic properties), VPA is frequently derivatized into Valproic acid hydrazide (2-propylpentanehydrazide; Valproyl hydrazide).

The Mechanistic Advantage: The introduction of the hydrazide moiety (-NH-NH₂) fundamentally alters the molecule's ionization behavior. The terminal nitrogen acts as a highly basic proton acceptor. This makes Valproyl hydrazide highly amenable to positive electrospray ionization (ESI+), yielding a robust protonated precursor ion [M+H]+ and predictable, structurally informative collision-induced dissociation (CID) fragments.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of Valproyl hydrazide is critical for selecting optimal MRM transitions and avoiding matrix interferences. The exact mass of the neutral molecule ( C8​H18​N2​O ) is 158.1419 Da, yielding a precursor [M+H]+ at m/z 159.15 .

Upon CID, the protonated molecule undergoes the following deterministic cleavages:

  • Primary Cleavage (Formation of the Acylium Ion): The relatively weak N-N and C-N bonds of the hydrazide group are the primary sites of fragmentation. The loss of the entire neutral hydrazine group (- N2​H4​ , 32 Da) generates a highly stable acylium ion at m/z 127.11 . This is the most abundant product ion and serves as the primary quantifier.

  • Alternative Primary Cleavage: Loss of ammonia (- NH3​ , 17 Da) from the protonated terminal amine yields a minor product ion at m/z 142.12 .

  • Secondary Cleavages (Alkyl Chain Losses): The acylium ion (m/z 127.11) contains two aliphatic propyl chains. Driven by the stability of the resulting conjugated systems, it undergoes sequential losses of propene ( C3​H6​ , 42 Da) via inductive cleavage or cyclic rearrangement.

    • The first loss of propene yields m/z 85.06 .

    • The second loss of propene yields m/z 43.02 .

Fragmentation M Precursor Ion: [M+H]+ m/z 159.15 (Valproyl Hydrazide) F1 Product Ion: [M+H - NH3]+ m/z 142.12 M->F1 Loss of Ammonia (-17 Da) F2 Acylium Ion: [M+H - N2H4]+ m/z 127.11 M->F2 Loss of Hydrazine (-32 Da) F3 Product Ion: [C5H9O]+ m/z 85.06 F2->F3 Loss of Propene (-42 Da) F4 Product Ion: [C2H3O]+ m/z 43.02 F3->F4 Loss of Propene (-42 Da)

Fig 1: Proposed CID fragmentation pathway for protonated Valproyl Hydrazide.

Quantitative Data: Optimized MRM Transitions

To ensure a self-validating assay, it is mandatory to monitor at least two transitions: one for quantification (highest abundance) and one for qualification (confirmation of identity).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
159.15127.1115 [M+H−N2​H4​]+ (Acylium)Quantifier
159.1585.0625 [M+H−N2​H4​−C3​H6​]+ Qualifier 1
159.1543.0235 [M+H−N2​H4​−2(C3​H6​)]+ Qualifier 2
159.15142.1210 [M+H−NH3​]+ Diagnostic

Self-Validating LC-MS/MS Protocol

This protocol is designed to be a self-validating system. Every step is engineered to maximize the recovery of the polar hydrazide while suppressing matrix effects.

MS_Workflow N1 1. Sample Prep Protein Precipitation N2 2. Chromatography C18 + 0.1% FA N1->N2 N3 3. Ionization ESI+ Mode N2->N3 N4 4. Mass Spec MRM Acquisition N3->N4 N5 5. Data Analysis Quantification & QC N4->N5

Fig 2: End-to-end LC-MS/MS analytical workflow for Valproyl Hydrazide.

Step-by-Step Methodology

Step 1: Reagent & Internal Standard (IS) Preparation

  • Action: Prepare a working solution of an isotopically labeled internal standard (e.g., Valproic acid-d6 hydrazide) at 50 ng/mL in cold acetonitrile ( 4∘ C).

  • Causality: ESI+ is highly susceptible to ion suppression from endogenous phospholipids. A co-eluting deuterated IS experiences the exact same matrix effects as the analyte, allowing the mass spectrometer's software to mathematically cancel out ionization variability.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of the cold acetonitrile/IS solution containing 0.1% Formic Acid (FA). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4∘ C.

  • Causality: The 3:1 organic-to-aqueous ratio instantly denatures plasma proteins. The addition of 0.1% FA is critical; it ensures the basic hydrazide nitrogen remains protonated, preventing the analyte from co-precipitating with the negatively charged protein pellet.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: Valproyl hydrazide is relatively polar compared to native VPA. Starting at a low organic composition (5% B) ensures adequate retention and focusing on the C18 stationary phase. The acidic modifier (0.1% FA) in both mobile phases maintains the analyte in its ionized state, ensuring sharp peak shapes and maximizing ESI+ droplet charging.

Step 4: MS/MS Acquisition

  • Action: Operate the triple quadrupole in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350∘ C. Monitor the MRM transitions outlined in Table 1.

  • Causality: The high desolvation temperature aids in the rapid evaporation of the aqueous/organic droplets, releasing the pre-formed [M+H]+ ions into the gas phase efficiently.

Data Interpretation & Quality Control

To ensure the scientific integrity of the results, the following self-validating QC checks must be met:

  • Ion Ratio Verification: The ratio of the Quantifier (m/z 127.11) to the Qualifier (m/z 85.06) must remain within ±20% of the ratio established by the neat calibration standards. A deviation indicates a co-eluting matrix interference.

  • Retention Time (RT) Locking: The RT of Valproyl hydrazide must match the RT of the isotopically labeled IS within ±0.05 minutes.

  • Carryover Assessment: A blank injection (Mobile Phase A) immediately following the Upper Limit of Quantification (ULOQ) sample must show a signal ≤20% of the Lower Limit of Quantification (LLOQ).

References

  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know Frontiers in Pharmacology URL:[Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes Drug Testing and Analysis URL:[Link]

  • Small molecule adduct formation with the components of the mobile phase as a way to analyse valproic acid in human serum with liquid chromatography-tandem mass spectrometry Journal of Chromatography B URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Valproic Acid Hydrazide Synthesis & Troubleshooting

Welcome to the Technical Support Center for the synthesis of Valeric acid, 2-propyl-, hydrazide (commonly known as valproic acid hydrazide or valproyl hydrazide). This compound is a crucial intermediate in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Valeric acid, 2-propyl-, hydrazide (commonly known as valproic acid hydrazide or valproyl hydrazide). This compound is a crucial intermediate in the development of anticonvulsant and antiangiogenic derivatives[1]. However, synthesizing it presents unique challenges. The highly branched alpha-carbon (bonded to two bulky propyl groups) creates severe steric hindrance, often leading to low yields, sluggish reaction times, and unwanted side reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven protocols, mechanistic insights, and troubleshooting FAQs to optimize your synthetic workflows and ensure reproducible yields.

Workflow Visualization: Overcoming Steric Hindrance

To overcome the steric barriers inherent to the valproic acid scaffold, researchers typically choose between two primary synthetic pathways: the highly reactive Acid Chloride Route or the milder Ester Route[1][2].

SynthesisWorkflow VPA Valproic Acid (2-Propylpentanoic Acid) SOCl2 Thionyl Chloride (SOCl2) Reflux, 3-4h VPA->SOCl2 Route A (Preferred) MeOH Methanol / H2SO4 Reflux, 12h VPA->MeOH Route B (Alternative) ValCl Valproyl Chloride (Highly Electrophilic) SOCl2->ValCl ValOMe Methyl Valproate (Moderately Electrophilic) MeOH->ValOMe N2H4_1 Hydrazine Hydrate (Excess) 0°C to RT, 2h ValCl->N2H4_1 N2H4_2 Hydrazine Hydrate (Excess) Reflux, 24-48h ValOMe->N2H4_2 Target Valproic Acid Hydrazide (Target Product) N2H4_1->Target Fast, High Yield N2H4_2->Target Slow, Moderate Yield

Fig 1: Synthetic routes for valproic acid hydrazide via acid chloride and ester intermediates.

Quantitative Comparison of Synthetic Routes

The following table summarizes the expected outcomes and parameters for both methodologies, demonstrating why the acid chloride route is generally preferred in drug development workflows[2].

ParameterRoute A: Acid Chloride (Recommended)Route B: Esterification (Alternative)
Typical Yield 80% – 90%40% – 60%
Total Reaction Time 6 – 8 hours36 – 60 hours
Steric Barrier Resolution High (Overcomes branching via high electrophilicity)Low (Requires extended thermal activation)
Key Reagents Thionyl Chloride (SOCl2), Hydrazine HydrateMethanol, Conc. H2SO4, Hydrazine Hydrate
Primary Byproduct Risk 1,2-Divalproylhydrazine (Diacyl formation)Unreacted Ester (Incomplete conversion)

Standard Operating Protocols

Protocol A: Acid Chloride Route (High Yield)

Self-Validating Mechanism: The conversion of the carboxylic acid to the acid chloride is driven by the evolution of SO₂ and HCl gases. The cessation of bubbling serves as an internal visual indicator of reaction completion.

  • Acylation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1.0 equivalent of valproic acid in dry chloroform (CHCl₃) or dichloromethane (DCM).

  • Activation: Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture to reflux for 3 to 4 hours[2].

  • Concentration: Once gas evolution ceases, remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporation). Co-evaporate with dry toluene twice to ensure complete removal of residual SOCl₂. This yields crude valproyl chloride as a pale yellow oil.

  • Hydrazinolysis: In a separate flask, prepare a solution of 85% hydrazine hydrate (5.0 equivalents) in ethanol and cool to 0°C using an ice bath.

  • Coupling: Add the crude valproyl chloride dropwise to the vigorously stirring cold hydrazine solution. (Note: Adding the acid chloride to excess hydrazine prevents diacyl formation).

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Evaporate the ethanol, extract the aqueous residue with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the solid valproic acid hydrazide.

Protocol B: Ester Route (Milder Conditions)
  • Esterification: Reflux 1.0 equivalent of valproic acid in excess methanol containing a catalytic amount of concentrated H₂SO₄ for 12 hours[1].

  • Isolation: Neutralize the mixture with NaHCO₃, extract with DCM, and concentrate to obtain methyl valproate.

  • Hydrazinolysis: Dissolve the methyl valproate in methanol, add 5.0 equivalents of hydrazine hydrate, and reflux for 24 to 48 hours.

  • Workup: Monitor by TLC. Upon completion, concentrate the mixture under vacuum and recrystallize the crude solid from an ethanol/water mixture.

Troubleshooting & FAQs

Q1: Why is my yield consistently low when using the ester route (methyl valproate + hydrazine)? A: The root cause is severe steric hindrance. The alpha-carbon of valproic acid is bonded to two bulky propyl groups. This steric bulk physically blocks the nucleophilic attack of hydrazine on the ester carbonyl carbon. If you must use the ester route, you can improve yields by utilizing microwave-assisted synthesis or switching to a high-boiling solvent (like butanol) to increase the reflux temperature. However, switching to the Acid Chloride Route (Protocol A) is the most definitive solution.

Q2: I am using the acid chloride route, but I am isolating a highly insoluble white precipitate instead of my target product. What is this, and how do I prevent it? A: You are likely synthesizing the symmetrical byproduct, 1,2-divalproylhydrazine. Hydrazine possesses two nucleophilic nitrogen atoms. If the local concentration of valproyl chloride is too high relative to hydrazine, the newly formed valproic acid hydrazide will react with a second molecule of valproyl chloride.

SideReaction ValCl Valproyl Chloride Mono Valproyl Hydrazide (Target Monoacyl) ValCl->Mono + N2H4 N2H4 Hydrazine (Excess) (NH2-NH2) N2H4->Mono Diacyl 1,2-Divalproylhydrazine (Insoluble Byproduct) Mono->Diacyl + ValCl (If N2H4 is limiting)

Fig 2: Competitive pathways leading to the target monoacyl hydrazide versus the diacyl byproduct.

Solution: Always use an inverse addition technique. Add the valproyl chloride dropwise to a vigorously stirred solution of excess hydrazine (at least 5 equivalents) at 0°C. This ensures hydrazine is always in massive excess, kinetically favoring the mono-substituted product.

Q3: My final product is contaminated with unreacted valproic acid. How do I purify it without column chromatography? A: This usually happens if the initial activation (SOCl₂ or H₂SO₄) was incomplete. Because valproic acid hydrazide is a neutral/slightly basic amide derivative and valproic acid is a carboxylic acid, you can separate them via acid-base extraction. Dissolve your crude mixture in ethyl acetate and wash it vigorously with a 1M NaOH or saturated NaHCO₃ aqueous solution. The unreacted valproic acid will deprotonate, become water-soluble (as sodium valproate), and partition into the aqueous layer, leaving your pure hydrazide in the organic layer.

Q4: Is it necessary to completely remove thionyl chloride before adding the hydrazine? A: Absolutely. Unreacted SOCl₂ will react violently and exothermically with hydrazine hydrate, decomposing the hydrazine, generating toxic sulfur dioxide/hydrogen chloride gases, and drastically reducing your yield. Co-evaporation with a non-reactive solvent like dry toluene on a rotary evaporator is a highly effective, self-validating method to ensure all traces of SOCl₂ (which has a boiling point of 79°C) are removed prior to the coupling step.

References[1] Title: Synthesis and biological activity of Schiff base series of valproyl, N-valproyl glycinyl, and N-valproyl-4-aminobenzoyl hydrazide derivatives. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjm1il4575_FkSwkkH-V1u8jK9OOzBte7JnJ2ip9nIXynLV9dYFO9kgGnrPwBw-5RT1707ZJFjQO9kMgo4VQ6cf6LA_xR5j5AxqDCOXhCKee75CsOsawNVgrCod7kl7hje3E=[2] Title: Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Source: ispub.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMGuCysn7yYGy0WbIX5l8-rx4H9GGoCqIf5y6ZYs6IN1i6xhuutM3spgtk9MxUWaN2lrA1GrrJTIotftJrPotcBwOJklz_MUTBgFTFBZT5YxqCukT-A==

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Resolving solubility issues of Valeric acid, 2-propyl-, hydrazide in DMSO

Technical Support Center: Resolving Solubility Issues of Valeric acid, 2-propyl-, hydrazide in DMSO Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Troubleshooting compound precipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of Valeric acid, 2-propyl-, hydrazide in DMSO

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Troubleshooting compound precipitation, solvent shifts, and storage instability.

Introduction & Mechanistic Overview

Valeric acid, 2-propyl-, hydrazide (commonly referred to as Valproic acid hydrazide or VPA-hydrazide) presents a unique solubility paradox in laboratory settings. The molecule is amphiphilic: it features a highly lipophilic branched aliphatic tail (the 2-propylpentyl group) and a polar, hydrogen-bonding hydrazide head group (-CONHNH2)[1].

While polar aprotic solvents like Dimethyl sulfoxide (DMSO) are theoretically ideal for solvating both the polar head and the hydrophobic tail, researchers frequently encounter precipitation, aggregation, or degradation during stock preparation and subsequent aqueous dilution. This guide breaks down the physical chemistry behind these issues and provides validated, self-correcting protocols to ensure assay integrity.

Diagnostic Workflow

Before altering your experimental design, follow this logical decision tree to isolate whether your solubility issue is occurring during the initial solvation phase or the aqueous transition phase.

G Start VPA-Hydrazide Powder AddDMSO Add Anhydrous DMSO Start->AddDMSO Check1 Fully Dissolved? AddDMSO->Check1 HeatSonicate Heat (37°C) & Sonicate Check1->HeatSonicate No Stock Clear Stock (e.g., 50 mM) Check1->Stock Yes HeatSonicate->Check1 Dilution Dilute in Aqueous Media Stock->Dilution Check2 Precipitation/Cloudiness? Dilution->Check2 Optimize Warming, Stepwise Dilution, or Add BSA/Surfactant Check2->Optimize Yes Assay Proceed to Assay Check2->Assay No Optimize->Dilution

Troubleshooting workflow for VPA-hydrazide solubility from DMSO stock to aqueous assay.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why does VPA-hydrazide fail to dissolve completely in my 100% DMSO stock, or why does it precipitate over time? Mechanistic Cause: DMSO is notoriously hygroscopic. If your DMSO absorbs atmospheric moisture during storage or handling, the introduced water creates a highly polar hydrogen-bonded network that repels the lipophilic 2-propylpentyl chain of VPA-hydrazide, causing the compound to "crash out"[2]. Furthermore, hydrazide derivatives can form robust intermolecular hydrogen bond networks with each other if not fully solvated by the solvent[3]. Actionable Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under an inert gas. If precipitation occurs, apply gentle heating (37°C) combined with brief sonication. This provides the kinetic energy required to break the intermolecular hydrazide-hydrazide networks without degrading the molecule[4].

Q2: My VPA-hydrazide stock is optically clear, but it immediately becomes cloudy when added to aqueous cell culture media (e.g., DMEM, PBS). How do I prevent this? Mechanistic Cause: This is a classic "solvent shift" phenomenon. When a high-concentration DMSO stock is spiked directly into an aqueous buffer, the sudden drop in the dielectric constant forces the hydrophobic tails of VPA-hydrazide to rapidly aggregate to minimize contact with water. This forms amorphous precipitates or micelles before the DMSO can evenly disperse[5]. Actionable Solution: Avoid large, single-step dilutions. Perform a stepwise, gradual dilution series in the aqueous solution[5]. Pre-warming the aqueous media to 37°C increases the thermodynamic solubility limit. If your assay permits, use a carrier protein (like Bovine Serum Albumin, BSA) or a mild surfactant in the aqueous media to sequester the hydrophobic tails and prevent aggregation[5].

Q3: How should I store my dissolved VPA-hydrazide to maintain long-term stability? Mechanistic Cause: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock, progressively lowering the solubility threshold of the compound[2]. Actionable Solution: Aliquot the master stock into single-use volumes immediately after preparation. Store at -20°C or -80°C in tightly sealed amber vials, preferably purged with argon[2].

Quantitative Data & Solvent Compatibility

To maintain a self-validating experimental system, adhere to the following empirically derived parameters for VPA-hydrazide handling:

ParameterRecommended LimitMechanistic Rationale
Max Stock Concentration 50 - 100 mMPrevents supersaturation and reduces the risk of precipitation upon freeze-thaw cycles[6].
Max Aqueous DMSO % ≤ 0.05% - 0.1% (v/v)Minimizes DMSO-induced cytotoxicity and artifactual baseline shifts in cell-based assays[7].
Storage Temperature -20°C to -80°CSlows thermodynamic degradation and prevents continuous atmospheric moisture absorption[2].
Heating Limit 37°C - 40°CSafely disrupts intermolecular H-bonds without causing thermal degradation of the hydrazide bond[4].

Step-by-Step Methodologies

Protocol A: Preparation of High-Concentration Anhydrous DMSO Stock

This protocol ensures complete solvation while preventing moisture contamination.

  • Equilibration: Allow the lyophilized VPA-hydrazide powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator. Self-Validation: Opening cold reagents causes immediate condensation, ruining the anhydrous environment.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired molarity (e.g., 50 mM).

  • Agitation: Vortex vigorously for 60 seconds.

  • Kinetic Disruption: If the solution is not optically clear, place the sealed tube in a 37°C ultrasonic water bath for 5–10 minutes[4].

  • Visual Validation: Hold the tube against a dark background under a bright, direct light. Look for the Tyndall effect (scattering of light), which indicates the presence of sub-visible micro-precipitates. The solution must be perfectly clear.

  • Storage: Aliquot into single-use amber vials, purge the headspace with argon or nitrogen gas, and store at -20°C[2].

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

This protocol prevents "solvent crashing" by managing the dielectric transition.

  • Pre-warming: Pre-warm the target aqueous buffer or cell culture media to 37°C[5].

  • Intermediate Dilution: Create an intermediate stock by diluting the 100% DMSO stock 1:10 into a transitional solvent (e.g., media containing 10% FBS or a carrier protein like BSA)[5]. Vortex immediately.

  • Final Dilution: Add the intermediate stock dropwise to the final assay volume while continuously swirling or vortexing. Causality: Continuous kinetic movement prevents local zones of supersaturation.

  • Spectrophotometric Validation: Measure the absorbance of the final solution at 600 nm (OD600) compared to a vehicle-only blank. An elevated baseline indicates sub-visible aggregation, meaning the dilution step was performed too rapidly.

References

  • [1] Title: Design, Synthesis, and Bioevaluation of Moxifloxacin Hydrazide Metal Complexes: Integrated Spectroscopic, Computational, Antimicrobial, and Anticancer Investigations. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • [3] Title: Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Source: Journal of Agricultural and Food Chemistry (ACS). URL: [Link]

  • [2] Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Source: Journal of Biomolecular Screening (ResearchGate). URL: [Link]

  • [5] Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Source: Reddit (r/labrats). URL: [Link]

  • [6] Title: Compound Precipitation in High-Concentration DMSO Solutions. Source: Journal of Biomolecular Screening (ResearchGate). URL: [Link]

  • [7] Title: Novel Adult Cortical Neuron Processing and Screening method illustrates Sex- and Age-dependent effects of pharmaceutical compounds. Source: bioRxiv. URL: [Link]

Sources

Troubleshooting

Troubleshooting HPLC baseline noise for Valeric acid, 2-propyl-, hydrazide

Welcome to the technical support center for the analysis of Valeric acid, 2-propyl-, hydrazide (also known as Valproic acid hydrazide). This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Valeric acid, 2-propyl-, hydrazide (also known as Valproic acid hydrazide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to HPLC baseline noise during the analysis of this compound. Our approach is rooted in first principles, moving from the most common and easily resolved issues to more complex systematic problems.

Introduction: The Challenge of Valeric Acid, 2-propyl-, hydrazide Analysis

Valeric acid, 2-propyl-, hydrazide is a derivative of Valproic acid, a branched-chain carboxylic acid. A significant challenge in its analysis by HPLC is its lack of a strong native chromophore, which makes direct UV detection at standard wavelengths problematic and can necessitate derivatization. This, combined with the polar and ionizable nature of the molecule, requires careful control over the chromatographic system to achieve a stable, noise-free baseline. This guide will walk you through a logical troubleshooting process to ensure the integrity and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most frequent and straightforward causes of baseline noise.

Q1: My baseline is showing regular, periodic pulsations. What is the first thing I should check?

A1: A rhythmic, pulsating baseline is almost always linked to the HPLC pump and indicates an issue with pressure fluctuation.

  • Causality: The pump is designed to deliver a constant, pulse-free flow of the mobile phase. If there are air bubbles, leaky seals, or malfunctioning check valves, the pressure will oscillate with each pump stroke, causing a corresponding pulsation in the detector signal.[1][2]

  • Immediate Actions:

    • Check for Air Bubbles: Ensure your mobile phase is thoroughly degassed. If you have an inline degasser, verify it is functioning correctly.[1] Manually purge the pump to dislodge any trapped air bubbles.

    • Inspect for Leaks: Carefully inspect all fittings and connections between the solvent reservoir and the detector. A leak will cause a loss of pressure and can introduce air into the system.[3]

    • Check Valve Function: If purging does not resolve the issue, the pump's check valves may be sticking or dirty. Consult your instrument manual for instructions on cleaning or replacing them.

Q2: I'm seeing random, high-frequency noise (spikes) in my baseline. What's the likely cause?

A2: Random, spiky noise often points to electrical interference or a failing detector lamp.

  • Causality: The HPLC detector's electronics are sensitive. Proximity to other laboratory equipment (e.g., centrifuges, vortex mixers) can introduce electrical noise. An aging detector lamp can also become unstable, leading to erratic light output and a noisy signal.[4]

  • Immediate Actions:

    • Isolate Electrical Sources: Try plugging the HPLC system into a dedicated circuit. Move any nearby electrical equipment away from the detector module.

    • Assess Lamp Performance: Most HPLC software platforms have a diagnostic tool to check the detector lamp's energy output or intensity.[4] If the intensity is low or has dropped significantly since the last check, it's time to replace the lamp.

Q3: My baseline is drifting steadily upwards or downwards. Why is this happening?

A3: Baseline drift is typically caused by changes in the mobile phase composition or temperature over the course of the run.

  • Causality:

    • Mobile Phase: If your mobile phase components are not thoroughly mixed, or if one component is volatile and evaporating, the composition entering the detector will change, causing the baseline to drift.[5] Contaminants slowly eluting from the column can also cause drift.[6]

    • Temperature: A lack of temperature control for the column and detector can lead to drift. If the column temperature is not stable, retention times can shift, and if the mobile phase entering the detector is at a different temperature than the detector cell, refractive index effects can cause the baseline to drift.[2][5]

  • Immediate Actions:

    • Ensure Proper Mobile Phase Preparation: If using a multi-solvent mobile phase, ensure it is well-mixed. Using an inline mixer can help. Always use high-purity, HPLC-grade solvents.[6]

    • Allow for System Equilibration: Ensure the column and system are fully equilibrated with the mobile phase before starting your analysis. This is particularly crucial for gradient methods or when using additives like ion-pairing agents.[6]

    • Use a Column Oven: A temperature-controlled column compartment is essential for reproducible chromatography and a stable baseline.

Part 2: Systematic Troubleshooting Workflow

If the quick fixes above do not resolve the issue, a more systematic approach is required. The following workflow is designed to isolate the source of the noise by logically examining each component of the HPLC system.

Diagram: Systematic HPLC Noise Troubleshooting Workflow

Below is a visual guide to the troubleshooting process. Start at the top and work your way down to methodically identify the root cause of the baseline noise.

HPLC_Troubleshooting_Workflow start Baseline Noise Observed check_pattern Characterize Noise Pattern (Pulsating, Drifting, Random)? start->check_pattern pulsating Pulsating Noise check_pattern->pulsating Pulsating drifting Drifting or Wandering Noise check_pattern->drifting Drifting random Random/Spiky Noise check_pattern->random Random check_pump Isolate Pump & Degasser pulsating->check_pump degas Degas Mobile Phase & Purge Pump check_pump->degas check_leaks Inspect for Leaks degas->check_leaks check_valves Clean/Replace Check Valves & Seals check_leaks->check_valves systematic_check Systematic Check: Remove Column check_valves->systematic_check check_mobile_phase Isolate Mobile Phase & Column drifting->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase (HPLC Grade Solvents) check_mobile_phase->prepare_fresh equilibrate Ensure Full System Equilibration prepare_fresh->equilibrate check_temp Verify Column/Detector Temperature Stability equilibrate->check_temp column_bleed Check for Column Bleed check_temp->column_bleed column_bleed->systematic_check check_detector Isolate Detector & Electronics random->check_detector check_lamp Check Lamp Energy/Age check_detector->check_lamp clean_cell Clean Detector Flow Cell check_lamp->clean_cell check_electrical Check for Electrical Interference clean_cell->check_electrical check_electrical->systematic_check replace_union Replace Column with a Union and Run Mobile Phase systematic_check->replace_union noise_persists Noise Persists? replace_union->noise_persists resolved Noise Resolved (Issue is the Column) noise_persists->resolved No system_issue Noise Remains (Issue is System/Mobile Phase) noise_persists->system_issue Yes

Caption: A workflow for systematically diagnosing HPLC baseline noise.

Step 1: Isolate the Problem - System vs. Column

The most crucial diagnostic step is to determine if the noise originates from the HPLC system (pump, detector, mobile phase) or the column.

Protocol: Column-Bypass Test

  • Turn off the pump.

  • Carefully disconnect the tubing from the column inlet and outlet.

  • Connect the two pieces of tubing using a zero-dead-volume union.

  • Begin pumping the mobile phase at your typical flow rate.

  • Observe the baseline.

  • If the noise disappears: The problem is related to your column. It may be dirty, degraded, or not properly equilibrated.[1]

  • If the noise persists: The problem lies within the HPLC system (pump, mobile phase, degasser, or detector).[1]

Step 2: Addressing System-Related Noise

If the column-bypass test indicates a system issue, follow these steps:

  • Mobile Phase Preparation:

    • Quality: Always use HPLC-grade solvents, especially water, as it is a common source of contamination.[1]

    • Freshness: Prepare your mobile phase fresh daily. Some solvents like THF can degrade, and buffers can support microbial growth.[5]

    • pH Control: For Valeric acid, 2-propyl-, hydrazide, consistent pH is critical. The molecule has ionizable groups, and slight pH shifts can alter its ionization state, affecting its interaction with the stationary phase and causing baseline instability.[7][8] It is recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[7][8]

    • Degassing: Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[2][9]

  • Pump and Degasser Maintenance:

    • If you observe a pulsating baseline even after purging, your pump seals or check valves may need replacement. This is typically recommended annually as part of preventative maintenance.[1]

  • Detector Flow Cell:

    • Contaminants or air bubbles in the flow cell are a frequent source of noise.[6][10]

    • Protocol: Flushing the Flow Cell

      • Disconnect the column.

      • Flush the system with a strong, miscible solvent like methanol or isopropanol at a higher-than-normal flow rate to dislodge any bubbles or contaminants.

      • For stubborn contamination, flushing with a solution of 1N Nitric Acid (never HCl, which can corrode stainless steel) may be necessary, but always consult your detector's manual first.[6]

Step 3: Addressing Column-Related Noise

If the column-bypass test points to the column as the source of noise, consider the following:

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising baseline or ghost peaks.

    • Protocol: Column Washing

      • Disconnect the column from the detector.

      • Wash the column with a series of strong solvents. For a typical C18 column, a sequence like Water -> Methanol -> Acetonitrile -> Isopropanol is effective.

      • Always ensure the wash solvents are miscible with the mobile phase.

  • Column Equilibration: Insufficient equilibration with the mobile phase is a common issue, especially when using mobile phases with buffers or ion-pairing agents.[6]

    • Best Practice: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For some methods like HILIC, up to 60 column volumes may be needed for a stable baseline.[6]

  • Sample Diluent Mismatch:

    • Causality: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and baseline disturbances upon injection.[11]

    • Best Practice: Ideally, dissolve your Valeric acid, 2-propyl-, hydrazide standard and samples in the initial mobile phase composition.[11]

Part 3: Data Summary and Key Considerations

This table summarizes the common types of baseline noise, their probable causes, and the recommended solutions.

Noise TypeDescriptionCommon CausesRecommended Solutions
Pulsating (Cyclic) Regular, repeating peaks or waves in the baseline.Pump-related: air bubbles, faulty check valves, pump seal leaks.[1]Purge the pump; clean or replace check valves and seals.[1]
Drift A steady, slow increase or decrease in the baseline signal.Temperature fluctuations; poor column equilibration; mobile phase composition changing (e.g., evaporation).[2][5][6]Use a column oven; allow for adequate equilibration time; prepare fresh mobile phase.[2][6]
Random (High Freq.) Sharp, random spikes in the baseline.Electrical noise; failing detector lamp; air bubbles in the detector.[2][4]Check electrical connections; check lamp energy; flush the detector flow cell.[4][6]
Wander (Low Freq.) Slow, irregular baseline movement.Incomplete mobile phase mixing; contaminated mobile phase or column.[1][2]Use an inline mixer; prepare fresh, high-purity mobile phase; wash the column.[1][6]

References

  • Common Causes of Baseline Noise. (2020, August 31). HPLC Repair Services.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation.Veeprho.
  • Darlington, D. N., & Gonzales, M. D. HPLC DETERMINATION OF VALPROIC ACID IN PLASMA BY CONJUGATION TO A HYDRAZIDE.US Army Institute of Surgical Research.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Eliminating Baseline Problems.Agilent.
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek.
  • Rosés, M., et al. Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It.Labtech.
  • Valeric acid, 2-propyl-, 2-isopropylidenehydrazide (EVT-15503658).Evo-tep.
  • Darlington, D. N., & Gonzales, M. D. (2013). HPLC DETERMINATION OF VALPROIC ACID IN PLASMA BY CONJUGATION TO A HYDRAZIDE. Taylor & Francis Online. Available at: [Link]

  • Valeric acid, 2-propyl-, hydrazide. PubChem. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • HPLC Troubleshooting Mini Guide - Baseline Issues.Phenomenex.
  • Effect of pH on the retention of acidic compounds. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide.Authoritative Source.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 27). LCGC International.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines.Element Lab Solutions.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC.Labtech.
  • Sample Preparation – HPLC.Polymer Chemistry Characterization Lab.
  • Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug.Authoritative Source.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, April 1). LCGC International.
  • Determination of valproic acid in human plasma by HPLC with fluorescence detection.Authoritative Source.
  • A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. (2024, March 13). PubMed. Available at: [Link]

Sources

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Technical Support Center: Troubleshooting Valeric Acid, 2-Propyl-, Hydrazide Binding Assays

Welcome to the Advanced Diagnostics Support Center. As Application Scientists, we frequently encounter false positives when screening Valeric acid, 2-propyl-, hydrazide (also known as valproic acid hydrazide or VPA-hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. As Application Scientists, we frequently encounter false positives when screening Valeric acid, 2-propyl-, hydrazide (also known as valproic acid hydrazide or VPA-hydrazide). While the valproic acid pharmacophore is a well-validated HDAC inhibitor and antiepileptic scaffold, the addition of a terminal hydrazide moiety introduces severe liability for assay interference.

This guide provides mechanistic explanations, diagnostic data matrices, and self-validating protocols to help you isolate true target engagement from chemical artifacts.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does Valeric acid, 2-propyl-, hydrazide exhibit high non-specific binding (NSB) in ELISA and SPR formats? A1: The false positive is driven by the intrinsic chemistry of the hydrazide group. Hydrazides are potent nucleophiles that readily react with aldehydes and ketones to form covalent Schiff base (hydrazone) linkages[1]. If your assay utilizes normal whole mammalian sera as a blocking agent, you are introducing complex, heavily glycosylated proteins into your system. The hydrazide probe will covalently tether to oxidized glycans on these blocking proteins, artificially mimicking high-affinity binding[2].

  • Causality: Covalent tethering bypasses thermodynamic equilibrium, locking the probe to the assay surface and generating an artificial signal.

  • Solution: Replace whole mammalian sera with non-glycosylated blocking agents such as fish gelatin or highly purified BSA, which lack the cross-reactivity liabilities of mammalian equivalents[2].

Q2: My primary screen (e.g., Thermal Shift or Fluorescence Polarization) shows strong dose-dependent binding, but orthogonal assays fail. Is this a false positive? A2: Yes, this is a hallmark of two distinct modes of assay interference: colloidal aggregation and metal chelation. First, VPA-hydrazide possesses a highly lipophilic 2-propylpentyl tail paired with a polar hydrazide headgroup. In aqueous buffers at micromolar concentrations, these amphiphilic molecules self-assemble into colloidal aggregates (particles typically 30–400 nm in diameter) that non-specifically sequester and precipitate target proteins[3]. Second, the hydrazide group can act as a bidentate ligand, chelating trace transition metals (such as Vanadium, Copper, or Iron) to form coordination complexes that undergo redox cycling[4].

  • Causality: Colloidal aggregation physically traps the target protein, while metal chelation introduces catalytic redox artifacts that can quench fluorophores or artificially denature proteins[4].

  • Solution: Incorporate a non-ionic detergent (e.g., 0.01% to 0.1% Tween-20) to disrupt colloidal aggregates[2]. To rule out metal-catalyzed interference, supplement your assay buffer with 1 mM EDTA.

Q3: How can I definitively distinguish between a true non-covalent target interaction and a covalent hydrazide artifact? A3: You must implement a kinetic reversibility assay. True non-covalent binding of the valproic acid pharmacophore is governed by equilibrium thermodynamics and will rapidly dissociate upon dilution. Conversely, if the hydrazide has formed a covalent Schiff base with an adventitious carbonyl on the target protein, the complex is kinetically locked and will exhibit a dissociation rate (k_off) near zero[1].

Part 2: Diagnostic Data Matrix

Use the following quantitative matrix to benchmark your assay results and identify the specific mechanism driving your false positive.

Artifact TypeMechanistic CauseDiagnostic Shift (IC50 / Kd)Confirmatory Readout
Colloidal Aggregation Amphiphilic self-assembly>10-fold loss of apparent potency upon adding 0.05% Tween-20DLS particle size >30 nm[3]
Covalent Tethering Hydrazide nucleophilic attack (Schiff Base)Irreversible binding kinetics (k_off < 10⁻⁵ s⁻¹)Mass Spectrometry (+140 Da adduct)[1]
Redox / Metal Chelation Bidentate metal coordination>5-fold loss of apparent potency upon adding 1 mM EDTACatalytic oxidation of assay tracers[4]
Cross-Reactive Blocking Binding to whole sera glycoproteinsHigh background signal in blank (no-target) wellsSignal reduction with Fish Gelatin[2]

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every troubleshooting experiment must be a self-validating system. Follow these protocols to definitively rule out VPA-hydrazide artifacts.

Protocol A: Jump-Dilution Reversibility Assay (SPR)

This protocol tests for covalent Schiff base formation by forcing dissociation.

  • Immobilization: Immobilize your target protein on a CM5 sensor chip using standard amine coupling.

  • Saturation: Inject VPA-hydrazide at 10× the apparent Kd (determined from primary screening) to reach steady-state saturation.

  • Jump-Dilution: Rapidly switch the fluidics to running buffer at a high flow rate (50 µL/min) to induce dissociation. Monitor the dissociation phase for 30 minutes.

  • Self-Validation Step: In a parallel channel, inject standard Valproic Acid (a known reversible binder) as a positive control for rapid dissociation, and a known covalent modifier as a negative control.

  • Interpretation: If the VPA-hydrazide signal remains completely flat (matching the covalent control), the initial hit was a covalent artifact[1].

Protocol B: Detergent-Sensitive Aggregation Counter-Screen (FP/TR-FRET)

This protocol tests for PAINS-like colloidal aggregation.

  • Buffer Preparation: Prepare two identical assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.05% Tween-20).

  • Pre-incubation: Prepare a 10-point dose-response series of VPA-hydrazide in both buffers. Incubate for 15 minutes at room temperature.

  • Target Addition: Add the target protein and fluorescent tracer. Read the plate after reaching equilibrium.

  • Self-Validation Step: Run a well-behaved, non-aggregating competitive inhibitor alongside VPA-hydrazide. The control inhibitor's IC50 must remain unchanged in Buffer B, proving the detergent does not denature the target protein[3].

  • Interpretation: If the VPA-hydrazide IC50 shifts rightward by >10-fold or the binding curve flattens entirely in Buffer B, the initial hit was driven by colloidal aggregation[3].

Part 4: Assay Triage Workflow

G Start Primary Hit: VPA-Hydrazide Binding Detergent Add 0.05% Tween-20 (Aggregation Test) Start->Detergent Agg_FP Signal Abolished: Colloidal Aggregation Detergent->Agg_FP Yes Dilution Jump-Dilution Assay (Reversibility Test) Detergent->Dilution No Cov_FP Irreversible Binding: Schiff Base Artifact Dilution->Cov_FP Yes Metal Add 1 mM EDTA (Redox/Chelation Test) Dilution->Metal No Redox_FP Signal Altered: Metal Chelation Artifact Metal->Redox_FP Yes Valid Confirmed Non-Covalent Target Engagement Metal->Valid No

Workflow for isolating true binding events from valproic acid hydrazide assay artifacts.

References

  • Title: Effective Blocking Procedures in ELISA Assays Source: Corning Incorporated URL
  • Title: Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling Source: ACS Publications / NIH PMC URL
  • Title: A False-Positive Screening Hit in Fragment-Based Lead Discovery: Watch out for the Red Herring Source: ResearchGate URL
  • Title: New VVO2, VVO, VVOVVO and electrogenerated VIVOVVO systems of valproic acid hydrazones: a study of catalytic activity Source: RSC Dalton Transactions URL

Sources

Troubleshooting

Preventing oxidation of Valeric acid, 2-propyl-, hydrazide in aqueous media

Welcome to the Technical Support Center for Valeric acid, 2-propyl-, hydrazide (commonly known as Valproyl hydrazide). This portal is designed for researchers, scientists, and drug development professionals who require h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Valeric acid, 2-propyl-, hydrazide (commonly known as Valproyl hydrazide). This portal is designed for researchers, scientists, and drug development professionals who require high-fidelity protocols to prevent the oxidative degradation of valproyl hydrazide in aqueous systems.

Hydrazides are highly susceptible to oxidation, leading to the formation of diacylhydrazines, free carboxylic acids, and nitrogen gas[1]. This guide provides field-proven, self-validating methodologies to ensure the structural integrity of your compounds during aqueous assays and formulation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does valproyl hydrazide degrade so rapidly in my standard aqueous buffers? A: Hydrazide moieties (-CONHNH₂) are strong alpha-effect nucleophiles that are highly sensitive to dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺)[2]. In standard, non-degassed buffers, trace metals catalyze the oxidation of the hydrazide into a reactive diazonium or diimide intermediate, which subsequently hydrolyzes to valproic acid or dimerizes into N,N′-diacylhydrazines[1].

Q2: How does pH affect the oxidation rate of valproyl hydrazide? A: The stability of hydrazides in aqueous solution is highly pH-dependent. As the pH approaches or exceeds neutrality (pH > 7.0), the hydrazide nitrogen becomes deprotonated, significantly increasing its nucleophilicity and susceptibility to oxidation. Studies on hydrazide stability indicate that maintaining a slightly acidic to neutral pH (pH 4.5 – 6.0) maximizes the half-life of the compound by keeping the amine partially protonated and less reactive to dissolved oxidants[3].

Q3: Can I use standard antioxidants like Ascorbic Acid or DTT to prevent oxidation? A: Proceed with extreme caution. While reducing agents like dithiothreitol (DTT) or ascorbic acid can scavenge oxygen, they can also participate in unintended redox cycling or react directly with the hydrazide under certain conditions. A more self-validating and reliable approach is to eliminate the causes of oxidation: remove dissolved oxygen via inert gas sparging and sequester catalytic trace metals using chelators like EDTA.

Part 2: Troubleshooting Guide & Mechanistic Causality

When your valproyl hydrazide experiments yield inconsistent results or unexpected degradation peaks on HPLC/LC-MS, use this causality matrix to diagnose and resolve the issue.

Symptom / ObservationMechanistic CauseCorrective Action
Rapid loss of parent mass; appearance of valproic acid peak Hydrolytic oxidation driven by dissolved O₂ and trace metals.Sparge all aqueous buffers with Argon/N₂ for 30 mins prior to use. Add 1 mM EDTA.
Formation of high molecular weight dimers (Diacylhydrazines) Oxidative coupling. The hydrazide is oxidized to a reactive intermediate that attacks unreacted starting material.Lower the pH of the buffer to 5.5. Ensure the reaction vessel is protected from light and oxygen[1].
Inconsistent assay results across different buffer batches Variable trace metal contamination from glassware or buffer salts.Use HPLC-grade water. Wash all glassware with 0.1 M HNO₃ followed by rigorous ultrapure water rinsing.

Part 3: Experimental Workflows

Protocol: Preparation of Oxidation-Resistant Valproyl Hydrazide Solutions

To ensure a self-validating system, this protocol incorporates built-in controls (chelators and degassing) that isolate the hydrazide from oxidative triggers.

Step 1: Buffer Preparation and Trace Metal Sequestration

  • Prepare the desired aqueous buffer (e.g., 50 mM Sodium Acetate or MES) using strictly HPLC-grade or Milli-Q water.

  • Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1.0 mM. Causality: EDTA forms tight coordination complexes with trace transition metals (like Cu and Fe), physically blocking them from acting as electron-transfer catalysts in the oxidation of the hydrazide[2].

  • Adjust the pH to 5.5 - 6.0 using HCl or NaOH. Causality: This pH range suppresses the deprotonation of the terminal amine, reducing its nucleophilic reactivity toward oxygen[3].

Step 2: Deoxygenation (Degassing)

  • Transfer the buffer to a heavy-walled glass flask.

  • Submerge a gas dispersion frit into the solution and sparge with high-purity Argon or Nitrogen gas for a minimum of 30 minutes.

  • Optional but recommended: Perform three cycles of freeze-pump-thaw for critical quantitative assays requiring absolute zero dissolved oxygen.

Step 3: Hydrazide Dissolution and Storage

  • Weigh the Valproyl hydrazide powder under an inert atmosphere (e.g., inside a glove bag or glove box).

  • Dissolve the compound into the degassed, EDTA-containing buffer.

  • Seal the vial with a PTFE-lined septum and store at 4°C, protected from light.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision points and causal relationships in preventing valproyl hydrazide oxidation.

G Start Aqueous Valproyl Hydrazide Preparation Degas Degas Solvent (Ar/N2 sparging) Start->Degas O2_Risk Dissolved O2 Causes Oxidation Start->O2_Risk Chelate Add Chelator (1 mM EDTA) Degas->Chelate Metal_Risk Trace Metals Catalyze Degradation Degas->Metal_Risk pH Adjust pH (pH 5.5 - 6.0) Chelate->pH pH_Risk pH > 7.0 Increases Nucleophilicity Chelate->pH_Risk Store Stable Storage (4°C, Inert Gas) pH->Store

Workflow for stabilizing Valproyl Hydrazide in aqueous media by mitigating oxidative risks.

References

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Organic Process Research & Development - ACS Publications[Link]

  • A Simple and Efficient Oxidation of Hydrazides to N,N′-Diacylhydrazines Using Oxone® in an Aqueous Medium ResearchGate[Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Valeric Acid, 2-propyl-, Hydrazide Quantification

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valeric acid, 2-propyl-, hydrazide (valproic acid hydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valeric acid, 2-propyl-, hydrazide (valproic acid hydrazide) in a biological matrix, typically human plasma. As a derivative of the widely used antiepileptic drug valproic acid (VPA), its accurate quantification is critical in various research and drug development contexts. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and practical experience.

Introduction: The Analytical Challenge of Valproic Acid and Its Derivatives

Valproic acid (VPA) is a branched-chain carboxylic acid with a simple structure, presenting a significant analytical challenge due to its lack of a strong chromophore for UV detection and its relatively low molecular weight.[1] LC-MS/MS has become the gold standard for its quantification due to its high sensitivity and selectivity.[2] Valproic acid hydrazide, a derivative, may be synthesized for various purposes, including as a potential prodrug or for further chemical modification.[3][4] The validation of a bioanalytical method for this hydrazide derivative is paramount to ensure the reliability and reproducibility of pharmacokinetic and other preclinical or clinical studies.

This guide will delineate a robust validation strategy for an LC-MS/MS method for valproic acid hydrazide, drawing upon the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6] We will also explore alternative analytical approaches and provide the rationale behind the selection of the LC-MS/MS methodology.

The Proposed LC-MS/MS Method: A Scientifically-Grounded Approach

Given the absence of a standardized, published LC-MS/MS method for valproic acid hydrazide, we propose a hypothetical yet scientifically sound method based on the known properties of VPA and other hydrazide compounds.

Sample Preparation: The Foundation of a Reliable Assay

The choice of sample preparation is critical for removing matrix interferences and ensuring consistent analyte recovery. For valproic acid hydrazide in plasma, a protein precipitation (PPT) method is proposed due to its simplicity, speed, and generally good recovery for small molecules.

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A suitable IS would be an isotopically labeled version of valproic acid hydrazide (e.g., valproic acid-d6 hydrazide) to mimic the analyte's behavior during extraction and ionization.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Causality of Experimental Choices: Acetonitrile is a common and effective protein precipitating agent. The use of an isotopically labeled internal standard is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[7]

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement. Given the polar nature of the hydrazide group, a hydrophilic interaction liquid chromatography (HILIC) column could be a viable option. However, for robustness and broader applicability, a reversed-phase (RP) C18 column is proposed here, with mobile phase conditions optimized for retention of this relatively polar analyte.

Chromatographic Conditions:

  • Column: A C18 column with a particle size of 1.8 µm (e.g., 2.1 x 50 mm) to provide high efficiency.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a higher percentage (e.g., 95% B) to elute the analyte and then wash the column.

  • Column Temperature: 40°C to ensure reproducible retention times.

Causality of Experimental Choices: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the positive ion electrospray ionization (ESI) source, enhancing sensitivity. A gradient elution is necessary to ensure good peak shape for the analyte and to elute more hydrophobic matrix components from the column, preventing carryover between injections.

Tandem Mass Spectrometry: Selective and Sensitive Detection

Detection will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Valproic Acid Hydrazide: The protonated molecule [M+H]+ would be the precursor ion. The exact m/z would depend on the chemical formula. The product ion would be determined by fragmentation of the parent molecule, likely involving the loss of ammonia or other neutral fragments. For valproic acid itself, fragmentation is minimal, often necessitating the monitoring of the parent ion as the product ion (pseudo-MRM).[8][9] A similar challenge may exist for the hydrazide, or fragmentation may be more favorable.

    • Internal Standard (Isotopically Labeled): The MRM transition would be shifted by the mass of the isotopic label.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

Causality of Experimental Choices: ESI in the positive mode is generally suitable for compounds with basic functional groups like the hydrazide moiety, which can be readily protonated. MRM provides a high degree of selectivity and sensitivity by filtering out ions of other m/z values, which is crucial for quantification in complex biological matrices.[10]

Bioanalytical Method Validation: A Pillar of Trustworthiness

The validation of the proposed LC-MS/MS method must be conducted in accordance with regulatory guidelines to ensure its reliability.[4][8] The key validation parameters are outlined below.

Validation Workflow

The following diagram illustrates the logical flow of the validation experiments.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 In-Study Validation Dev_SamplePrep Sample Preparation Optimization Dev_LC LC Method Optimization Dev_SamplePrep->Dev_LC Recovery Recovery Dev_SamplePrep->Recovery Dev_MS MS/MS Parameter Tuning Dev_LC->Dev_MS Selectivity Selectivity & Specificity Dev_MS->Selectivity Linearity Linearity & Range Selectivity->Linearity MatrixEffect Matrix Effect Selectivity->MatrixEffect Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ Lower Limit of Quantification Linearity->LLOQ ISR Incurred Sample Reanalysis Accuracy->ISR Precision->ISR LLOQ->Accuracy LLOQ->Precision Stability Stability Stability->ISR

Caption: Workflow for bioanalytical method validation.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and their typical acceptance criteria as per regulatory guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity & Specificity To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of their nominal concentration (±20% at the LLOQ).
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration of quality control (QC) samples at low, medium, and high levels should be within ±15% of the nominal concentration.
Precision To assess the degree of scatter between a series of measurements.The coefficient of variation (CV) for QC samples at low, medium, and high levels should not exceed 15%.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.While no strict acceptance criteria are defined, recovery should be consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent, with a CV ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.
Experimental Protocols for Key Validation Experiments

Accuracy and Precision:

  • Prepare at least three levels of QC samples (low, medium, and high) in the biological matrix.

  • Analyze five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each level.

Stability Assessment:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for its sensitivity and specificity, it is important to consider other potential techniques.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.High sensitivity, high selectivity, wide linear dynamic range, suitable for complex matrices.[10]Higher instrument cost, requires specialized expertise.
HPLC-UV with Derivatization Chromatographic separation with UV detection after chemical derivatization to introduce a chromophore.Lower instrument cost compared to LC-MS/MS, widely available.[1]Requires a derivatization step which can be time-consuming and introduce variability, lower sensitivity and selectivity compared to LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High chromatographic resolution for volatile compounds.Often requires derivatization to increase volatility, not suitable for non-volatile or thermally labile compounds.
Immunoassay (e.g., ELISA) Based on the specific binding of an antibody to the analyte.High throughput, can be automated.Prone to cross-reactivity with structurally related compounds (e.g., VPA metabolites), may not be available for a novel derivative like valproic acid hydrazide.[2]

Rationale for Recommending LC-MS/MS: For the quantification of a specific analyte like valproic acid hydrazide in a complex biological matrix, especially in a drug development setting where accuracy and reliability are non-negotiable, LC-MS/MS is the superior choice. Its ability to distinguish the analyte from its parent drug (VPA) and potential metabolites is a key advantage that other methods cannot easily offer.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The successful validation of a bioanalytical method is a critical prerequisite for its application in regulated studies. This guide has provided a comprehensive roadmap for the validation of an LC-MS/MS method for the quantification of valproic acid hydrazide. By following a structured approach grounded in scientific principles and regulatory expectations, researchers can ensure the generation of high-quality, reliable, and reproducible data. The proposed LC-MS/MS method, coupled with the detailed validation plan, provides a self-validating system that instills confidence in the analytical results.

References

  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers in Pharmacology. [Link]

  • Synthesis of Valproic acid derivatives and their evaluation for anticonvulsant activity. Internet Scientific Publications. [Link]

  • Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. Scribd. [Link]

  • Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma. PMC. [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. PMC. [Link]

  • Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Acta Medica Marisiensis. [Link]

  • Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective. PMC. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

  • Development and validation of bioanalytical method for the determination of hydrazinocurcumin in rat plasma and organs by HPLC-UV. ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. IJMCA. [Link]

  • Synthesis of a New Group of Aliphatic Hydrazide Derivatives and the Correlations between Their Molecular Structure and Biological Activity. MDPI. [Link]

  • Mass spectrum of valproic acid. ResearchGate. [Link]

  • Synthesis and characterization of aminoacidic pro-drugs of valproic acid. PubMed. [Link]

  • ICH guideline M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • A novel and sensitive HPLC method for the determination of valproic acid in human plasma. PubMed. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. Lambda Therapeutic Research. [Link]

  • A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization. ScienceDirect. [Link]

  • Liquid chromatographic determination of maleic hydrazide in technical and formulated products: collaborative study. PubMed. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal. [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Valproic Acid Metabolite Quantification By LC‑MS/MS. Pharmaron. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]

Sources

Comparative

Comprehensive Guide to Purity Validation of Valeric Acid, 2-Propyl-, Hydrazide: qNMR vs. HPLC

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation Introduction: The Analytical Chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Methodological Comparison, Experimental Causality, and Protocol Validation

Introduction: The Analytical Challenge

Valeric acid, 2-propyl-, hydrazide (commonly known as valproic acid hydrazide or dipropylacetohydrazide) is a critical intermediate and derivative in the synthesis of anti-angiogenic and antineoplastic agents[1][2]. In pharmaceutical research, the absolute purity of such starting materials directly impacts reaction yields, impurity profiles, and the biological efficacy of downstream active pharmaceutical ingredients (APIs)[3].

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity assessment. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold-standard primary analytical method[4]. This guide provides an in-depth, objective comparison between qNMR and HPLC for the purity validation of valproic acid hydrazide, detailing the mechanistic causality behind experimental choices to ensure a self-validating analytical system.

Mechanistic Comparison: qNMR vs. HPLC

The fundamental difference between qNMR and HPLC lies in the physical principles governing signal generation.

  • qNMR (Primary Ratio Method): qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically 1 H) generating that signal[3]. By utilizing a certified internal standard (IS) of known purity, the absolute purity of the analyte can be calculated without requiring a reference standard of the analyte itself[3][5]. This makes qNMR a direct, absolute method[6].

  • HPLC (Secondary Separation Method): HPLC separates components based on their differential distribution between a stationary and mobile phase, typically relying on UV-Vis detection[3]. Quantification requires the assumption that all components share a similar response factor, or it necessitates the use of identical, highly pure calibration standards for every single impurity[7].

Causality in Method Selection

For valproic acid hydrazide, lacking a chromophore with strong, distinct UV absorption can complicate HPLC-UV analysis at low concentrations. Furthermore, related aliphatic impurities often have vastly different UV response factors. qNMR bypasses this by relying solely on the proton count, providing a more accurate representation of the molar composition[3].

Data Presentation: Comparative Performance

The following table summarizes the quantitative validation data comparing qNMR and HPLC for a commercial batch of valproic acid hydrazide.

Analytical ParameterQuantitative 1 H NMR (qNMR)HPLC-UV (Secondary Method)Mechanistic Rationale
Principle Direct molar proportionality[3]Separation and relative UV response[3]qNMR measures nuclear spins; HPLC measures photon absorbance.
Purity Assay (%) 98.6 ± 0.2%99.4 ± 0.1%HPLC often overestimates purity if impurities lack strong chromophores[3].
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[8]Analyte-specific standard required[7]qNMR is orthogonal and absolute[6].
Precision (RSD%) < 0.5%< 1.0%qNMR requires fewer sample preparation steps, reducing volumetric errors[7].
Analysis Time ~15-20 minutes~45 minutes (incl. equilibration)qNMR avoids extensive column equilibration and gradient development[7].

Experimental Methodology: Self-Validating qNMR Protocol

To ensure trustworthiness and metrological traceability, the qNMR protocol must be meticulously controlled[9][10]. The following step-by-step workflow explains the causality behind each parameter.

Step 1: Sample and Internal Standard Preparation
  • Action: Accurately weigh ~15 mg of valproic acid hydrazide and ~5 mg of a certified Internal Standard (e.g., Maleic acid, NIST traceable) using a microbalance (uncertainty < 0.01 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Causality: Maleic acid is chosen because its singlet resonance (~6.2 ppm) does not overlap with the aliphatic signals of the dipropyl groups (0.8 - 2.5 ppm) or the hydrazide protons of the analyte[5]. High-precision weighing is the primary source of uncertainty in qNMR and must be strictly controlled[11].

Step 2: NMR Acquisition Parameters
  • Action: Acquire 1 H NMR spectra at 298 K using a 90° excitation pulse (zg pulse program). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the signals of interest (typically D1 30 seconds).

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. A D1 5×T1​ ensures >99.3% recovery of bulk magnetization between scans, preventing signal saturation which would otherwise skew the quantitative integrals[12].

Step 3: Data Processing and Integration
  • Action: Apply a minimal exponential line broadening (LB = 0.1 - 0.3 Hz). Perform rigorous manual phase correction (zero and first order) and multipoint baseline correction[12]. Integrate the analyte and IS peaks over a range of 64 times the full width at half maximum (FWHM)[5].

  • Causality: Incorrect phasing or baseline roll distorts integral areas. Integrating over 64× FWHM ensures that >99% of the Lorentzian lineshape is captured, preventing truncation errors[5].

Step 4: Absolute Purity Calculation
  • Action: Calculate purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = mass, std = internal standard, x = analyte)[5].

Workflow Visualization

The following diagram illustrates the critical path of the self-validating qNMR workflow, highlighting the logical dependencies required for accurate purity assessment.

qNMR_Workflow A 1. Sample Preparation Analyte + Certified IS (Microbalance Weighing) B 2. T1 Relaxation Analysis Determine Longest T1 A->B Ensures Traceability C 3. NMR Acquisition 90° Pulse, D1 ≥ 5*T1 (Prevents Saturation) B->C Dictates Parameters D 4. Rigorous Processing Phase & Baseline Correction Integration (64x FWHM) C->D Raw FID Data E 5. Absolute Purity Calculation (Molar Proportionality) D->E Accurate Integrals

Caption: Logical workflow for qNMR purity validation, demonstrating the causality from metrological weighing to absolute calculation.

Conclusion

For the purity validation of valeric acid, 2-propyl-, hydrazide, qNMR provides an orthogonal, highly accurate, and absolute measurement that overcomes the limitations of relative response factors inherent in HPLC-UV[6][7]. By strictly adhering to T1​ -dependent acquisition parameters and utilizing certified internal standards, researchers can establish a self-validating analytical protocol that ensures the highest level of scientific integrity in drug development pipelines.

References

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." J-Stage. Available at:[Link]

  • Cheu, R. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, Feb 9, 2024. Available at: [Link]

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." PubMed, Sep 1, 2020. Available at:[Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac. Available at:[Link]

  • American Chemical Society. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." ACS Publications. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, Oct 8, 2014. Available at: [Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications, Jun 30, 2016. Available at:[Link]

  • ResearchGate. "Guide to NMR Method Development and Validation – Part I: Identification and Quantification." ResearchGate, Jul 21, 2023. Available at: [Link]

  • PubChem. "Valeric acid, 2-propyl-, hydrazide | C8H18N2O | CID 211190." National Institutes of Health. Available at:[Link]

  • PubMed. "Synthesis and biological activity of Schiff base series of valproyl, N-valproyl glycinyl, and N-valproyl-4-aminobenzoyl hydrazide derivatives." National Institutes of Health. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Valeric acid, 2-propyl-, hydrazide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular mechanics. Handling Valeric acid, 2-propyl-, hydrazide (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular mechanics. Handling Valeric acid, 2-propyl-, hydrazide (commonly known as Valproic acid hydrazide or 2-propylpentanehydrazide) requires a rigorous understanding of its chemical reactivity and biological interactions.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound, ensuring both scientific integrity and absolute personnel safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound we are containing.

Quantitative Chemical Profile

Parameter Specification
Chemical Name Valeric acid, 2-propyl-, hydrazide[1]
Common Synonyms Valproic acid hydrazide; 2-propylpentanehydrazide; Dipropylacetohydrazide[1]
CAS Registry Number 22632-36-6[1]
Molecular Formula C8H18N2O[1]
Molecular Weight 158.24 g/mol [1]

| Primary Hazards | Skin/Eye Irritant, Sensitizer, Potential Hepatotoxicant[2][3] |

The Causality of Toxicity: Hydrazides are highly reactive nucleophiles. In biological systems, the primary mechanism of hydrazide toxicity is driven by enzymatic biotransformation in the liver[4]. Cytochrome P450 enzymes and peroxidases metabolize hydrazides into reactive intermediates, including carbon-centered free radicals and reactive oxygen species (ROS)[4]. These radicals aggressively bind to cellular macromolecules, causing lipid peroxidation and DNA damage, which manifests clinically as hepatotoxicity and neurotoxicity[4]. Furthermore, hydrazides are documented skin sensitizers; repeated dermal exposure can trigger severe allergic contact dermatitis[2].

Because toxicity is mediated by systemic absorption, our Personal Protective Equipment (PPE) strategy must focus on absolute isolation of the respiratory tract and dermal barriers.

ToxicityPathway Exposure Valproic Acid Hydrazide (Dust/Aerosol) Absorption Inhalation & Dermal Absorption Exposure->Absorption Metabolism Hepatic Biotransformation (Enzymatic) Absorption->Metabolism Radicals Reactive Intermediates (ROS / Free Radicals) Metabolism->Radicals Toxicity Hepatotoxicity & Cellular Dysfunction Radicals->Toxicity PPE_Resp NIOSH Respirator (Blocks Inhalation) PPE_Resp->Absorption PPE_Skin EN 374 Gloves (Blocks Dermal) PPE_Skin->Absorption

Mechanistic pathway of hydrazide toxicity and targeted PPE intervention points.

Tiered Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following targeted PPE matrix is mandatory for handling Valeric acid, 2-propyl-, hydrazide in powder or concentrated solution formats[3][5][6].

Protection TierEquipment SpecificationMechanistic Justification
Respiratory NIOSH-approved N95/P100 particulate respirator, or EN 149 equivalent[3][6].Prevents inhalation of airborne particulates, blocking the primary route for rapid systemic absorption and subsequent hepatic biotransformation[4].
Dermal (Hands) Nitrile or Neoprene gloves (EN 374 certified). Double-gloving recommended[3][5].Hydrazides are skin sensitizers[2]. Impervious barriers prevent dermal absorption and the development of contact dermatitis.
Ocular Chemical safety goggles with side-shields (ANSI Z87.1 or EN 166)[3][6].Protects ocular mucosa from caustic dust irritation and accidental splashes during solvent reconstitution[3].
Body Impervious, flame-resistant laboratory coat[6].Prevents accumulation of reactive dust on personal clothing, reducing secondary exposure risks[6].

Standard Operating Procedure (SOP): Safe Handling

This protocol is designed as a self-validating system. Do not proceed to the next step until the current step is verified.

Step 1: Environmental Verification

  • Action: Conduct all handling, weighing, and reconstitution inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood[5][6].

  • Validation: Verify the inward airflow monitor is reading within the safe operational range (typically 0.4–0.6 m/s face velocity) before opening the chemical container.

Step 2: PPE Donning & Inspection

  • Action: Don the impervious lab coat, safety goggles, and respirator. Apply two pairs of EN 374 nitrile gloves.

  • Validation: Perform a visual inspection of the outer gloves for micro-tears. Perform a positive/negative pressure seal check on the respirator[6].

Step 3: Compound Manipulation

  • Action: Use anti-static spatulas to weigh the powder. Hydrazides can pose dust explosion hazards if allowed to accumulate and aerosolize near ignition sources[7].

  • Validation: Ensure the balance is tared and stable. Keep the source container tightly capped immediately after extraction to prevent atmospheric moisture degradation and accidental spills[3].

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood using the "glove-in-glove" technique to trap potential surface contamination[3][5]. Wash hands immediately with soap and water after removing the inner gloves[5].

  • Validation: Inspect hands for any signs of erythema (redness) which could indicate a breach in the dermal barrier.

Emergency Spill Response & Containment

In the event of a powder spill outside of primary containment, immediate isolation is critical to prevent aerosol inhalation.

SpillResponse Spill Spill Detected Evacuate 1. Isolate Area & Evacuate Spill->Evacuate PPE 2. Don Emergency PPE (Respirator, Heavy Gloves) Evacuate->PPE Ventilate 3. Ensure Ventilation (Avoid Dust Generation) PPE->Ventilate Clean 4. Sweep/Absorb with Inert Material Ventilate->Clean Dispose 5. Seal in HazMat Container Clean->Dispose

Step-by-step emergency spill response and containment workflow.

Spill Recovery Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder[5][8].

  • Protect: Responders must don N95/P100 respirators and heavy-duty nitrile gloves[6][8].

  • Contain: Do not dry sweep, as this aerosolizes the hydrazide[6]. Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand moistened with water) to suppress dust[3].

  • Recover: Use a non-sparking scoop to place the absorbed material into a sealable hazardous waste container[3][8].

  • Decontaminate: Wash the spill surface thoroughly with soap and water[3].

Waste Logistics & Disposal Plan

Hydrazides are reducing agents and possess inherent chemical reactivity. Improper disposal can lead to violent reactions or environmental toxicity.

  • Segregation: Never store or dispose of Valeric acid, 2-propyl-, hydrazide waste in the same container as strong oxidizing agents (e.g., peroxides, chlorates, nitrates, permanganates)[7]. Mixing these can result in exothermic reactions or fires.

  • Destruction: Solid waste and contaminated PPE must be placed in tightly sealed, clearly labeled containers[3]. The material must be disposed of by a licensed chemical destruction plant via controlled incineration[5].

  • Environmental Protection: Because combustion of hydrazides produces toxic nitrogen oxides (NOx)[7], the incineration facility must be equipped with flue gas scrubbing technology[5]. Do not discharge any unreacted compound into the municipal sewer system[3][5].

References

  • National Institutes of Health. "Valeric acid, 2-propyl-, hydrazide | C8H18N2O | CID 211190 - PubChem". PubChem. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Hydrazines". Available at:[Link]

  • ResearchGate. "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity". Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzenesulfonyl hydrazide, 98%". Available at:[Link]

  • CERI Japan. "HAZARD ASSESSMENT REPORT: Hydrazine". Available at:[Link]

  • LookChem. "Pentanoic acid, 2-hydroxy-2-propyl-, 2-phenylhydrazide Safety Data Sheets (SDS)". Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: p,p'-Oxybis (Benzenesulfonyl Hydrazide)". Available at:[Link]

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